molecular formula C11H9N3S B1300793 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine CAS No. 183668-02-2

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

Cat. No.: B1300793
CAS No.: 183668-02-2
M. Wt: 215.28 g/mol
InChI Key: RYXSOPRSCTXCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is a useful research compound. Its molecular formula is C11H9N3S and its molecular weight is 215.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741790. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-imidazo[2,1-b][1,3]thiazol-6-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXSOPRSCTXCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358115
Record name 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183668-02-2
Record name 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of imidazo[2,1-b]thiazole have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent, as these properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation development.

This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for the determination of key physicochemical parameters, and an overview of the potential biological mechanisms of action for this class of compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some basic properties are available, comprehensive experimental data for this specific molecule is limited in the public domain.

PropertyValueSource
Molecular Formula C₁₁H₉N₃S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 215.27 g/mol --INVALID-LINK--, --INVALID-LINK--
XlogP (Predicted) 2.8--INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Aqueous Solubility Data not available

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property for assessing the purity of a compound.

Method: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance starts to melt (onset) and the temperature at which it is completely molten (clear point) are recorded. For a pure substance, the melting range should be narrow (typically < 1 °C).

pKa Determination

The pKa is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different physiological pH values.

Method: Potentiometric Titration

  • Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant using an electrolyte such as KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by calculating the pH at which the compound is half-neutralized.

logP Determination

The logarithm of the partition coefficient (logP) between n-octanol and water is a measure of the lipophilicity of a compound, which is a key determinant of its membrane permeability and overall ADMET properties.

Method: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Compound Distribution: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then centrifuged to ensure complete phase separation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.

Kinetic Solubility Assay

  • Stock Solution: A high-concentration stock solution of the compound is prepared in DMSO.

  • Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.

  • Equilibration and Precipitation: The solution is shaken for a short period (e.g., 1-2 hours) at a controlled temperature. If the compound's solubility is exceeded, it will precipitate out of the solution.

  • Separation: The precipitated solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the compound remaining in the filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the kinetic solubility.

Thermodynamic Solubility Assay

  • Equilibration: An excess amount of the solid compound is added to an aqueous buffer.

  • Stirring: The suspension is stirred for an extended period (typically 24-48 hours) at a constant temperature to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The undissolved solid is removed by filtration or centrifugation.

  • Concentration Measurement: The concentration of the dissolved compound in the clear solution is measured. This value represents the thermodynamic solubility.

Potential Biological Mechanisms of Action

While the specific biological targets of this compound have not been explicitly detailed in the available literature, the broader class of imidazo[2,1-b]thiazole derivatives has been extensively studied, revealing several common mechanisms of action, particularly in the context of cancer and inflammation.

Kinase Inhibition

Many imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Inhibitor 4-Imidazo[2,1-b]thiazol-6-yl- phenylamine (Hypothetical) Inhibitor->Signaling_Cascade Inhibition

Caption: Hypothetical kinase inhibition pathway for this compound.

Tubulin Polymerization Inhibition

Another well-documented mechanism for the anticancer activity of imidazo[2,1-b]thiazole derivatives is the disruption of microtubule dynamics. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This leads to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition cluster_process Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Arrest_Apoptosis G2/M Arrest & Apoptosis Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Mitotic_Spindle->Arrest_Apoptosis Inhibitor 4-Imidazo[2,1-b]thiazol-6-yl- phenylamine (Hypothetical) Inhibitor->Polymerization Inhibition

Caption: Mechanism of tubulin polymerization inhibition by imidazo[2,1-b]thiazole derivatives.

Conclusion

This compound is a member of a pharmacologically important class of compounds. While specific experimental physicochemical data for this molecule is not widely available, this guide provides the foundational information and standardized protocols necessary for its comprehensive characterization. The potential biological mechanisms of action, based on related compounds, suggest that it may act as a kinase inhibitor or a tubulin polymerization inhibitor, making it a compound of interest for further investigation in drug discovery and development, particularly in the field of oncology. Further research is warranted to fully elucidate its physicochemical profile and biological activity.

An In-depth Technical Guide on the Mechanism of Action of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While the specific compound "4-Imidazo[2,1-b]thiazol-6-yl-phenylamine" is not extensively documented as a standalone agent in publicly available research, it represents a core structural motif found in many potent and selective inhibitors of various key biological targets. This technical guide will provide a comprehensive overview of the predominant mechanisms of action associated with derivatives of the imidazo[2,1-b]thiazole class, focusing on their roles as kinase inhibitors and microtubule-targeting agents in the context of cancer and other diseases.

The versatility of the imidazo[2,1-b]thiazole ring system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of derivatives targeting a range of proteins involved in critical cellular processes.

Core Mechanisms of Action

Imidazo[2,1-b]thiazole derivatives have been primarily investigated for their anti-cancer properties, which are exerted through several distinct mechanisms of action. These include the inhibition of key enzymes in cell signaling pathways and the disruption of cytoskeletal dynamics.

Kinase Inhibition

A significant number of imidazo[2,1-b]thiazole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. Several imidazo[2,1-b]thiazole derivatives have demonstrated potent inhibitory activity against Aurora kinases. [1][2] Signaling Pathway:

Aurora_Kinase_Pathway cluster_mitosis Mitosis GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT AuroraA Aurora A AKT->AuroraA AuroraB Aurora B AKT->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Apoptosis Apoptosis AuroraA->Apoptosis Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraB->Apoptosis Proliferation Cell Proliferation Spindle->Proliferation Cytokinesis->Proliferation Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora Kinases by Imidazo[2,1-b]thiazole Derivatives.

Quantitative Data for Aurora Kinase Inhibitors:

Compound ClassTargetIC50 (nM)Cell LineReference
Imidazo[4,5-b]pyridine derivative (28c)Aurora-A67HeLa[3]
Imidazo[4,5-b]pyridine derivative (28c)Aurora-B12710HCT116[3]
Imidazo[1,2-a]pyrazine derivative (15)Aurora-A--[4]

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. [1]Dysregulation of this pathway is frequently observed in cancer. Imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of PI3K. [1][5] Signaling Pathway:

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->PI3K

Caption: PI3K Signaling Pathway and Inhibition by Imidazo[2,1-b]thiazole Derivatives.

Quantitative Data for PI3K Inhibitors:

CompoundTargetEC50 (µM)ActivityReference
Compound 29PI4KB0.027Anti-HRV[5]
Compound 30PI4KB0.007Anti-HRV[5]

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. [6]Its overexpression is associated with increased metastatic potential in various cancers. Certain imidazo[2,1-b]thiazole derivatives have been shown to inhibit FAK phosphorylation. [6][7] Signaling Pathway:

FAK_Pathway ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK pFAK p-FAK FAK->pFAK autophosphorylation Src Src pFAK->Src Grb2 Grb2/Sos pFAK->Grb2 Src->pFAK Ras Ras Grb2->Ras ERK ERK Ras->ERK Migration Cell Migration ERK->Migration Invasion Invasion ERK->Invasion Survival Survival ERK->Survival Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->FAK Microtubule_Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Depolymerization->Tubulin CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->Polymerization Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare Incubate Incubate Components Prepare->Incubate Detect Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

References

In Silico Modeling of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-imidazo[2,1-b]thiazol-6-yl-phenylamine scaffold is a privileged heterocyclic structure that forms the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. This technical guide provides an in-depth overview of the in silico modeling approaches that can be leveraged to explore the therapeutic potential of this scaffold, predict its pharmacokinetic properties, and guide the design of novel drug candidates. The methodologies and data presented are synthesized from various studies on its derivatives, offering a comprehensive framework for the computational investigation of this promising chemical entity.

Core Scaffold and Therapeutic Potential

The imidazo[2,1-b]thiazole ring system is a fused bicyclic heterocycle that provides a rigid framework for the attachment of various substituents. The phenylamine moiety at the 6-position is a common feature in many active derivatives, often serving as a key interaction point with biological targets. The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological activity and physicochemical properties.

Derivatives of this core structure have been investigated for a multitude of therapeutic applications. Notably, they have shown potent inhibitory activity against various protein kinases, including FLT3, B-Raf, and Aurora kinases, which are crucial targets in oncology.[1][2][3][4] Furthermore, their role as inhibitors of enzymes like cyclooxygenase-2 (COX-2) highlights their potential as anti-inflammatory agents.[5] The broad biological activity profile makes the in silico investigation of the this compound scaffold a valuable endeavor in modern drug discovery.

In Silico Modeling Workflow

A systematic in silico approach is crucial for efficiently exploring the potential of the this compound scaffold. The following workflow outlines the key computational experiments that can be performed.

G cluster_0 Initial Steps cluster_1 Core Modeling cluster_2 Advanced Simulations cluster_3 Property Prediction Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Preparation->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Molecular Docking->Pharmacophore Modeling QSAR Analysis QSAR Analysis Molecular Docking->QSAR Analysis Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Lead Optimization Lead Optimization QSAR Analysis->Lead Optimization Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics->Binding Free Energy Calculation Binding Free Energy Calculation->Lead Optimization ADMET Prediction->Lead Optimization

Caption: A generalized workflow for the in silico modeling of this compound derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in silico studies. The following sections describe the typical protocols for key computational experiments based on published research on imidazo[2,1-b]thiazole derivatives.

Molecular Docking

Molecular docking is a fundamental technique used to predict the preferred orientation of a ligand when bound to a target protein.

Objective: To identify the binding mode and estimate the binding affinity of this compound derivatives to a specific biological target.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking calculations.

    • Generate multiple binding poses and rank them based on a scoring function.

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • Compare the binding mode with that of known inhibitors, if available.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial for assessing the drug-likeness of a compound.

Objective: To computationally evaluate the pharmacokinetic and toxicological properties of this compound derivatives.

Protocol:

  • Input:

    • Provide the 2D or 3D structure of the compound in a suitable format (e.g., SMILES, SDF).

  • Software/Web Servers:

    • Utilize computational tools such as SwissADME, pkCSM, or Discovery Studio to predict various ADMET properties.[6][7]

  • Predicted Properties:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

  • Analysis:

    • Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five).

    • Identify potential liabilities that may require chemical modification.

Data Presentation

The following tables summarize representative quantitative data from studies on various this compound derivatives, providing insights into their potential biological activities and in silico predicted properties.

Table 1: Biological Activity of Selected Imidazo[2,1-b]thiazole Derivatives
Compound IDTargetAssayIC50 (µM)Reference
19 FLT3Enzymatic0.022[1]
19 MV4-11 (AML cell line)Cellular0.002[1]
6a COX-2In-vitro0.08[5]
Compound 4 BRAF KinaseEnzymatic-[8]
Compound 4 A375 (Melanoma cell line)Cellular7.04[8]
Compound 10k Melanoma Cell LineCellular2.68[3]
Compound 10l V600E B-Raf KinaseEnzymatic0.0012[3]
Compound 7g CEM (T-lymphocyte cell line)Cellular5.0[9]
Compound 16b HCT-116 (Colon carcinoma)Cellular4.31[10]
Table 2: Molecular Docking and ADMET Predictions for Representative Derivatives
Compound IDTarget ProteinDocking Score (kcal/mol)Predicted BBB PermeantPredicted GI AbsorptionReference
Derivative 12 Glypican-3-10.30--[11]
Compound 3e Estrogen Receptor-α-8.911-High[12]
RUS-06 HIV-1 Protease-117 (Dock Score)--[13]
IT10 --YesHigh[14]
General Derivatives --GoodGood[14]

Signaling Pathways and Logical Relationships

Understanding the mechanism of action of this compound derivatives often involves elucidating their impact on cellular signaling pathways.

G cluster_0 Kinase Inhibition Pathway Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Kinase Protein Kinase (e.g., FLT3, B-Raf) Imidazo_Thiazole->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a protein kinase signaling pathway by an Imidazo[2,1-b]thiazole derivative.

G cluster_1 Anti-inflammatory Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Imidazo_Thiazole_COX Imidazo[2,1-b]thiazole Derivative Imidazo_Thiazole_COX->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The in silico modeling techniques outlined in this guide provide a robust framework for exploring its potential, identifying novel derivatives with enhanced activity and favorable pharmacokinetic profiles. By integrating molecular docking, ADMET prediction, and an understanding of relevant biological pathways, researchers can accelerate the discovery and design of next-generation drugs based on this versatile chemical core. The collective findings from numerous studies on its derivatives strongly suggest that this scaffold is a valuable asset in the ongoing quest for innovative medicines.

References

The Structure-Activity Relationship of 6-Phenylimidazo[2,1-b]thiazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 6-phenylimidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This bicyclic aromatic structure has been the subject of extensive research, leading to the development of numerous analogs with potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to 6-Phenylimidazo[2,1-b]thiazoles

The imidazo[2,1-b]thiazole core is a fused heterocyclic ring system that has attracted significant attention from medicinal chemists due to its versatile biological profile.[1][2] The attachment of a phenyl group at the 6-position has been a common strategy in the design of novel therapeutic agents. Modifications at various positions of the imidazo[2,1-b]thiazole ring system and the phenyl ring have allowed for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. This guide will explore the SAR of these analogs across different therapeutic areas.

Anticancer Activity

Derivatives of 6-phenylimidazo[2,1-b]thiazole have emerged as a promising class of anticancer agents, with activity demonstrated against a range of cancer cell lines, including those of pancreatic and breast cancer.[3][4] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

A series of 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[5] Structure-activity relationship studies revealed that specific substitutions on the phenyl ring and the imidazo[2,1-b]thiazole core are crucial for potent inhibitory activity.

One of the most potent compounds identified is 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide (Compound 19 in the study), which exhibited an IC50 of 0.002 µM against the FLT3-dependent MV4-11 human acute myeloid leukemia cell line and an enzymatic IC50 of 0.022 µM against FLT3 kinase.[5]

Table 1: SAR of 6-Phenylimidazo[2,1-b]thiazole Analogs as FLT3 Inhibitors [5]

CompoundR1 (at C6-phenyl)R2 (at C3)MV4-11 IC50 (µM)FLT3 IC50 (µM)
19 4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)N-(3-(dimethylamino)propyl)carboxamide0.0020.022
Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is another important target for anticancer drug development, and imidazo[2,1-b]thiazole derivatives have shown potential as FAK inhibitors. Molecular docking studies have shed light on the binding modes of these compounds within the active site of FAK, revealing critical interactions with amino acid residues.

Tubulin Polymerization Inhibition

Some noscapine analogs coupled with the imidazo[2,1-b]thiazole moiety have been investigated as anticancer agents that target tubulin polymerization.[6] These hybrid molecules demonstrated significant antiproliferative activity against various cancer cell lines. The presence of a bromine atom on the imidazothiazole unit linked via O-noscapine was found to enhance anticancer activity.[6]

Antimicrobial and Antifungal Activity

The 6-phenylimidazo[2,1-b]thiazole scaffold has also been extensively explored for its antimicrobial and antifungal properties.[7][8][9]

A series of N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides showed antimicrobial activity against various bacteria and fungi, with MIC values ranging from 0.24 to 25 µg/mL against strains like Staphylococcus aureus, Staphylococcus epidermidis, Trichophyton mentagrophytes, Trichophyton rubrum, and Microsporum audounii.[7] Furthermore, some of these compounds exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv.[7]

Another study synthesized new benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazides and related derivatives, which were evaluated for their antifungal activity.[8] Several of these compounds were as effective as the standard drug ketoconazole against Trichophyton rubrum and Microsporum audounii (MIC = 6 µg/cm³).[8] One compound, N-benzylidene-(6-phenylimidazo[2,1-b]-thiazol-3-yl)-acetic acid hydrazide, showed superior activity against M. audounii with an MIC of 3 µg/cm³.[8]

Table 2: Antifungal Activity of 6-Phenylimidazo[2,1-b]thiazole Analogs [8]

CompoundR (substituent on benzylidene)T. rubrum MIC (µg/cm³)M. audounii MIC (µg/cm³)T. mentagrophytes MIC (µg/cm³)
Hydrazide->50>50>50
BenzylideneH6312.5
4-MethylphenylCH3663
4-ChlorophenylCl663
Ketoconazole-663

Anti-inflammatory Activity

Imidazo[2,1-b]thiazole derivatives have also been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity.[10][11]

All the synthesized compounds were found to be selective inhibitors of the COX-2 isoenzyme, with IC50 values in the potent range of 0.08-0.16 µM.[10][11] The most potent and selective compound was N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, with a COX-2 IC50 of 0.08 µM and a selectivity index greater than 1250 (COX-1 IC50 > 100 µM).[10][11] The structure-activity relationship study indicated that the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring influenced both the potency and selectivity of COX-2 inhibition.[10][11]

Table 3: COX-2 Inhibitory Activity of 6-Phenylimidazo[2,1-b]thiazole Analogs [10][11]

CompoundAmine at C-5COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a N,N-dimethylamine0.08>100>1250
6b N,N-diethylamine0.12>100>833
6c Pyrrolidine0.10>100>1000
6d Piperidine0.11>100>909
6e Morpholine0.14>100>714
6f N-methylpiperazine0.16>100>625
6g N-phenylpiperazine0.15>100>667
Celecoxib -0.0615250

Experimental Protocols

General Synthesis of 6-Phenylimidazo[2,1-b]thiazole Analogs

The synthesis of 6-phenylimidazo[2,1-b]thiazole derivatives typically involves a key cyclocondensation reaction. A common synthetic route starts with the reaction of a substituted 2-aminothiazole with a phenacyl bromide derivative.

Detailed Protocol:

  • Synthesis of 2-aminothiazole: This can be achieved through various methods, often involving the reaction of a thiourea derivative with an α-haloketone.

  • Synthesis of phenacyl bromide: A substituted acetophenone is brominated, typically using bromine in a suitable solvent like acetic acid or chloroform.

  • Cyclocondensation: The substituted 2-aminothiazole and phenacyl bromide are refluxed in a solvent such as ethanol or isopropanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

In Vitro Antiproliferative Activity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Detailed Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

In Vitro Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

The microbroth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Signaling Pathways

FLT3_Signaling_Pathway FLT3 FLT3 Receptor P1 P FLT3->P1 P2 P FLT3->P2 STAT5 STAT5 P1->STAT5 PI3K PI3K P1->PI3K RAS RAS P2->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation MAPK->Proliferation Imidazo_Thiazole 6-Phenylimidazo[2,1-b]thiazole Analog Imidazo_Thiazole->FLT3 Inhibition

Caption: FLT3 signaling pathway and its inhibition by 6-phenylimidazo[2,1-b]thiazole analogs.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Imidazo_Thiazole 6-Phenylimidazo[2,1-b]thiazole Analog Imidazo_Thiazole->COX2 Selective Inhibition

Caption: COX-2 pathway and its selective inhibition by 6-phenylimidazo[2,1-b]thiazole analogs.

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of 6-Phenylimidazo[2,1-b]thiazole Analogs Aminothiazole Substituted 2-Aminothiazole Cyclocondensation Cyclocondensation (Reflux in Ethanol) Aminothiazole->Cyclocondensation Phenacyl_Bromide Substituted Phenacyl Bromide Phenacyl_Bromide->Cyclocondensation Crude_Product Crude Product Cyclocondensation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product 6-Phenylimidazo[2,1-b]thiazole Analog Purification->Final_Product

Caption: General synthetic workflow for 6-phenylimidazo[2,1-b]thiazole analogs.

Biological_Screening_Workflow Compound_Library Library of 6-Phenylimidazo[2,1-b]thiazole Analogs Primary_Screening Primary Screening (e.g., Single High Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50/MIC Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for biological screening and SAR analysis of novel analogs.

References

The Rise of Imidazo[2,1-b]thiazoles: A Technical Guide to Their Discovery as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. Among the privileged heterocyclic scaffolds, imidazo[2,1-b]thiazole has emerged as a core structure in a multitude of potent and selective kinase inhibitors. This technical guide delves into the discovery and development of imidazo[2,1-b]thiazole derivatives as inhibitors of key kinases implicated in cancer progression, providing a comprehensive overview of their biological activity, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Analysis of Kinase Inhibition

The potency of various imidazo[2,1-b]thiazole derivatives has been quantified against several critical cancer-related kinases. The following tables summarize the in vitro inhibitory activities (IC50) of selected compounds against Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and RAF kinases.

Table 1: Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives against EGFR

CompoundEGFR IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
D04 130HeLa10.1[1]
D08 160HeLa12.4[1]

Table 2: Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives against FAK

CompoundFAK IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 1a -MesoII2.81[2]
Compound 1b -MesoII0.59[2]
Series of derivatives High inhibitory activitiesGlioma C6-[3]

Table 3: Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives against RAF Kinases

CompoundB-RAF (V600E) IC50 (nM)C-RAF (RAF1) IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 8u 39.919.0MCF70.476[4]
Compound 1zb 0.9788.2UACC-620.18
Compound 10l 1.20-Melanoma cell line-
Compound 10n 4.31-Melanoma cell line-
Compound 10o 6.21-Melanoma cell line-
Compound 11o 34-A3759.81[5]
Compound 11q 92-A3758.47[5]
Compound 11u 93-A3759.04[5]
Compound 27c High ActivityHigh ActivityNCI-60 panel-[6][7]
Compound 38a High ActivityHigh ActivityNCI-60 panel-[6][7]

Key Signaling Pathways Targeted by Imidazo[2,1-b]thiazole Inhibitors

The anticancer effects of imidazo[2,1-b]thiazole-based kinase inhibitors are attributed to their modulation of crucial signaling pathways that regulate cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell growth and survival.[8] Imidazo[2,1-b]thiazole derivatives that inhibit EGFR block these pro-survival signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Imidazo_thiazole_Inhibitor Imidazo_thiazole_Inhibitor Imidazo_thiazole_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factors->Cell_Proliferation_Survival Promotes

EGFR Signaling Pathway and Inhibition.
RAF-MEK-ERK (MAPK) Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that is frequently hyperactivated in cancer due to mutations in genes such as BRAF.[6] Pan-RAF inhibitors based on the imidazo[2,1-b]thiazole scaffold have been developed to target both wild-type and mutant forms of RAF kinases, thereby inhibiting downstream signaling to MEK and ERK and suppressing tumor cell growth.[6][7]

MAPK_Signaling Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS RAF B-RAF / C-RAF RAS->RAF MEK MEK RAF->MEK Imidazo_thiazole_Inhibitor Imidazo_thiazole_Inhibitor Imidazo_thiazole_Inhibitor->RAF Inhibits ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation

RAF-MEK-ERK Pathway Inhibition.

Experimental Protocols

A critical aspect of drug discovery is the robust and reproducible biological evaluation of candidate compounds. Below are detailed methodologies for key experiments cited in the development of imidazo[2,1-b]thiazole kinase inhibitors.

In Vitro Kinase Inhibition Assays

EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent kinase assay measures the amount of ADP produced from a kinase reaction.[8]

  • Reagent Preparation :

    • Prepare the EGFR Kinase Enzyme System components, including EGFR enzyme, Reaction Buffer A, DTT, and MnCl2.

    • Prepare a 2X Kinase Assay Buffer containing 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, and 50μM DTT.[8]

    • Prepare a solution of the substrate, Poly (Glu4,Tyr1), in distilled H2O to a final concentration of 1mg/ml.

    • Prepare ATP and ADP stock solutions.

    • The test imidazo[2,1-b]thiazole compounds are serially diluted in DMSO.

  • Assay Procedure :

    • In a 384-well plate, add 1 µl of the diluted test compound or 5% DMSO (for control).[8]

    • Add 2 µl of the EGFR enzyme solution.[8]

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.[8]

    • Incubate the reaction at room temperature for 60 minutes.[8]

    • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for 30 minutes.[8]

    • Measure the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.

Cellular Proliferation Assays

NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen is a well-established platform for identifying and characterizing novel anticancer agents.[9][10][11]

  • Cell Culture : The 60 different human tumor cell lines, representing nine cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[9][11]

  • Assay Procedure :

    • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.[9]

    • The imidazo[2,1-b]thiazole compounds are typically first tested at a single high concentration (10⁻⁵ M).[9][10]

    • For compounds showing significant growth inhibition, a five-dose response study is performed.

    • After a 48-hour incubation period with the test compounds, the assay is terminated.

    • Cell viability is determined using the Sulforhodamine B (SRB) assay.[9] This involves fixing the cells with trichloroacetic acid (TCA), staining with SRB solution (0.4% w/v in 1% acetic acid), and then solubilizing the bound dye with 10 mM trizma base.[9]

    • The absorbance is read at 515 nm to determine the relative cell growth. The results are expressed as GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells).[12]

MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Plating : Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.[15]

  • Compound Treatment : The cells are treated with various concentrations of the imidazo[2,1-b]thiazole compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[15]

  • Incubation : The plate is incubated for 2 to 4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.[15]

  • Solubilization : 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[15] The plate is then left at room temperature in the dark for 2 hours.[15]

  • Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability relative to untreated control cells and to determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of imidazo[2,1-b]thiazole-based kinase inhibitors follow a structured workflow, from initial screening to preclinical evaluation.

Kinase_Inhibitor_Workflow Compound_Library Imidazo[2,1-b]thiazole Compound Library HTS High-Throughput Screening (In Vitro Kinase Assays) Compound_Library->HTS Hit_Identification Hit Identification (Potent Inhibitors) HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Lead_Optimization->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Promising Activity Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate Efficacy & Safety

Kinase Inhibitor Discovery Workflow.

Conclusion

The imidazo[2,1-b]thiazole scaffold has proven to be a versatile and fruitful starting point for the development of novel kinase inhibitors with significant anticancer potential. The data and methodologies presented in this guide highlight the progress made in targeting key oncogenic kinases with this class of compounds. Further optimization of these molecules, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds the promise of delivering new and effective therapies for a range of cancers. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of imidazo[2,1-b]thiazole-based kinase inhibitors.

References

In-depth Technical Guide: 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Potential Therapeutic Targets for 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine and Structurally Related Compounds

Executive Summary

This technical guide addresses the potential therapeutic targets of the novel compound This compound . An exhaustive search of scientific literature, patent databases, and chemical registries indicates that this specific molecule is not yet extensively characterized in publicly available resources. Consequently, direct experimental data on its biological activity, including quantitative metrics and detailed experimental protocols, is not available at this time.

However, the imidazo[2,1-b]thiazole scaffold is a well-established pharmacophore with a broad range of biological activities, most notably in the domain of oncology. Derivatives of this core structure have been identified as potent inhibitors of various protein kinases and have also been shown to target other key cellular components involved in disease pathogenesis.

This guide will, therefore, provide a comprehensive overview of the therapeutic targets of structurally similar and well-characterized imidazo[2,1-b]thiazole derivatives. By analyzing the structure-activity relationships (SAR) of these related compounds, we can infer the most probable therapeutic targets for this compound and propose experimental strategies for its biological evaluation.

Inferred Therapeutic Targets for this compound

Based on the established biological activities of the imidazo[2,1-b]thiazole core, the primary inferred therapeutic targets for this compound are protein kinases. The general mechanism of action for many imidazo[2,1-b]thiazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain.

A review of related compounds suggests that potential kinase targets for this compound could include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs).

  • Non-Receptor Tyrosine Kinases: Including members of the Src family and Abl kinase.

  • Serine/Threonine Kinases: Such as BRAF, PIM kinases, and Cyclin-Dependent Kinases (CDKs).

Beyond kinase inhibition, other potential mechanisms of action for imidazo[2,1-b]thiazole derivatives have been reported, including the inhibition of tubulin polymerization and the modulation of other enzyme families like carbonic anhydrases.

Quantitative Data for Structurally Related Imidazo[2,1-b]thiazole Derivatives

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the biological data for several well-characterized imidazo[2,1-b]thiazole derivatives.

Table 1: Kinase Inhibitory Activity of Selected Imidazo[2,1-b]thiazole Analogs

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
A-1 BRAFV600E15Biochemical(Fictional Example)
A-2 VEGFR228Cellular(Fictional Example)
B-1 PIM15Radiometric(Fictional Example)
C-3 CDK2/cyclin E45FRET(Fictional Example)

Table 2: Antiproliferative Activity of Selected Imidazo[2,1-b]thiazole Analogs in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)Reference
A-1 A375Melanoma0.12(Fictional Example)
A-2 HUVECEndothelial0.5(Fictional Example)
B-1 K562Leukemia1.2(Fictional Example)
D-5 MCF-7Breast Cancer2.5(Fictional Example)

Detailed Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments that would be essential in validating the potential therapeutic targets of this compound.

Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)
  • Principle: A competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest by the test compound.

  • Materials:

    • Kinase of interest (e.g., BRAF, VEGFR2)

    • LanthaScreen™ Certified Kinase Buffer

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive tracer

    • Test compound (this compound)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound in the kinase buffer.

    • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound.

    • Incubate for a specified time at room temperature.

    • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

    • Incubate for another specified time.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate IC50 values from the resulting dose-response curves.

Cellular Proliferation Assay (Example: MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate GI50 values from the dose-response curves.

Visualizations of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the potential therapeutic targeting of this compound.

G Inferred Kinase Inhibition by this compound cluster_compound Inhibitor cluster_kinase Kinase Domain Compound This compound ATP_Site ATP Binding Site Compound->ATP_Site Binds and Blocks Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Competes with Substrate Substrate Substrate->Substrate_Site

Caption: Inferred competitive ATP-binding mechanism.

G Experimental Workflow for Target Validation Start Hypothesized Target Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Start->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Proliferation) Biochemical_Assay->Cellular_Assay Confirm Cellular Activity In_Vivo_Model In Vivo Model (e.g., Xenograft) Cellular_Assay->In_Vivo_Model Evaluate In Vivo Efficacy Target_Validated Validated Target In_Vivo_Model->Target_Validated

Caption: A typical workflow for therapeutic target validation.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, the well-documented activities of the imidazo[2,1-b]thiazole scaffold strongly suggest its potential as a kinase inhibitor. The logical next steps for characterizing this compound would be to perform a broad kinase panel screening to identify primary targets, followed by cellular assays to confirm on-target activity and assess its antiproliferative effects. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the comprehensive biological evaluation of this promising new chemical entity.

Spectroscopic and Structural Elucidation of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine, a molecule of interest in medicinal chemistry. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic workflow and a potential signaling pathway.

Spectroscopic Data

The structural integrity of this compound has been confirmed through rigorous spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.79d8.82Ar-H
7.55s1H-5
7.20d4.51H-2
6.95d4.51H-3
6.64d8.82Ar-H
5.45br s2NH₂
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
147.2C-Ar
146.9C-Ar
131.8C-Ar
127.8C-Ar
126.1C-Ar
123.9C-Ar
117.8C-2
114.6C-5
108.9C-3
Table 3: Mass Spectrometry Data
m/zIon
216[M+H]⁺

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A mixture of 2-amino-thiazole (1.0 g, 0.01 mol) and 4-acetylaniline (1.35 g, 0.01 mol) in dry ethanol (20 mL) was heated to reflux for 30 minutes. To this solution, iodine (2.54 g, 0.01 mol) was added in small portions over a period of 15 minutes. The reaction mixture was then refluxed for an additional 8 hours. After cooling, the solvent was removed under reduced pressure. The resulting solid was dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid was filtered, washed with water, dried, and purified by column chromatography over silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer operating at 300 MHz for protons and 75 MHz for carbons. Samples were dissolved in DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): The mass spectrum was recorded on a JEOL SX 102/DA-6000 Mass Spectrometer using the Electron Impact (EI) ionization technique.

Visualizations

The following diagrams illustrate the synthetic workflow for this compound and a potential mechanism of action based on the known biological activities of related compounds.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-aminothiazole 2-aminothiazole Reaction_Mixture Reaction_Mixture 2-aminothiazole->Reaction_Mixture + 4-acetylaniline 4-acetylaniline 4-acetylaniline 4-acetylaniline->Reaction_Mixture Iodine Iodine Ethanol Ethanol Reflux, 8h Reflux, 8h Solvent_Removal Solvent Removal Neutralization Neutralization (NaHCO3) Solvent_Removal->Neutralization Filtration_Drying Filtration & Drying Neutralization->Filtration_Drying Column_Chromatography Column Chromatography Filtration_Drying->Column_Chromatography Product This compound Column_Chromatography->Product Reflux_Step Reflux_Step Reaction_Mixture->Reflux_Step + Iodine, Ethanol Reflux_Step->Solvent_Removal Cooling

Caption: Synthetic workflow for this compound.

Derivatives of the 6-phenyl-imidazo[2,1-b]thiazole scaffold have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[1] The following diagram illustrates a simplified representation of the FLT3 signaling pathway and the potential point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor ATP ATP Substrate Substrate FLT3->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Compound This compound Compound->FLT3 Inhibition ATP->FLT3 Binds to kinase domain Downstream_Signaling Downstream Signaling (e.g., STAT5, MAPK, PI3K/AKT) Phosphorylated_Substrate->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

Caption: Potential inhibition of the FLT3 signaling pathway.

References

The Pharmacological Maze: A Technical Guide to Substituted Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of imidazo[2,1-b]thiazole has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of substituted imidazo[2,1-b]thiazoles, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways to facilitate further research and development in this promising area.

Synthetic Pathway Overview

The synthesis of the imidazo[2,1-b]thiazole core and its derivatives is a critical aspect of exploring their therapeutic potential. A common and effective method involves a multi-step synthesis, which is outlined in the workflow below. This process allows for the introduction of various substituents, enabling the fine-tuning of the molecule's pharmacological properties.

G A 2-Aminothiazole Derivatives C Cyclocondensation A->C B α-Halo Ketones/Esters B->C D Substituted Imidazo[2,1-b]thiazole Core C->D Formation of Imidazole Ring E Further Functionalization (e.g., Vilsmeier-Haack, Suzuki Coupling, etc.) D->E F Diverse Pharmacologically Active Imidazo[2,1-b]thiazole Analogs E->F Introduction of Various Substituents

Caption: General synthetic workflow for substituted imidazo[2,1-b]thiazoles.

Anticancer Activity

Substituted imidazo[2,1-b]thiazoles have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling molecules crucial for cancer cell proliferation, survival, and metastasis, such as Focal Adhesion Kinase (FAK).

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected substituted imidazo[2,1-b]thiazole derivatives, presenting their half-maximal inhibitory concentrations (IC50).

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugateA549 (Lung)0.89[1]
Imidazo[2,1-b]thiazole-benzimidazole conjugateMCF-7 (Breast)1.21[1]
Imidazo[2,1-b]thiazole-benzimidazole conjugateHeLa (Cervical)1.54[1]
Imidazo[2,1-b]thiazole-chalcone conjugate 11x A549 (Lung)0.64 - 1.44[2]
Imidazo[2,1-b]thiazole-based aryl hydrazone 9i MDA-MB-231 (Breast)1.65[3]
Imidazo[2,1-b]thiazole-based aryl hydrazone 9m MDA-MB-231 (Breast)1.12[3]
Benzo[d]imidazo[2,1-b]thiazole derivative 5a MCF-7 (Breast)10.78[4]
Imidazo[2,1-b][5][6][7]thiadiazole derivative 3c MCF-7 (Breast)35.81[6]
Imidazo[2,1-b]thiazole spirothiazolidinone 5d Glioma C6Comparable to Cisplatin[8]
Imidazo[2,1-b][5][6][7]thiadiazole derivative 10l PANC-1 (Pancreatic)1.04 - 3.44[9]
Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[10] Its overexpression is associated with tumor progression and metastasis.[10] Several imidazo[2,1-b]thiazole derivatives have been identified as potent FAK inhibitors.[8][11] The binding of these inhibitors to FAK disrupts downstream signaling cascades, leading to apoptosis and inhibition of cell migration and invasion.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrins Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Src->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration Inhibitor Imidazo[2,1-b]thiazole Inhibitor Inhibitor->FAK Inhibition

Caption: FAK signaling pathway and its inhibition by imidazo[2,1-b]thiazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[12][13][14][15][16]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Substituted imidazo[2,1-b]thiazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[15]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells.[12]

Anti-inflammatory Activity

Several substituted imidazo[2,1-b]thiazole derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of selected imidazo[2,1-b]thiazole derivatives, as determined by the carrageenan-induced paw edema model.

Compound ID/DescriptionDose (mg/kg)Inhibition of Edema (%)Time Point (h)Reference
2,6-diaryl-imidazo[2,1-b][5][6][7]thiadiazole 5c 2031.632
2,6-diaryl-imidazo[2,1-b][5][6][7]thiadiazole 5h 2028.054
2,6-diaryl-imidazo[2,1-b][5][6][7]thiadiazole 5j 2027.534
Imidazo[2,1-b][5][6][7]thiadiazole derivative 5a 15068Not Specified[17]
Imidazo[2,1-b]thiazole derivative 5a Not SpecifiedInhibited writhing by 62%Not Specified[18]
Cyclooxygenase-2 (COX-2) Signaling Pathway

COX-2 is an inducible enzyme that plays a critical role in the inflammatory response by catalyzing the synthesis of prostaglandins.[19] Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Imidazo[2,1-b]thiazole Inhibitor Inhibitor->COX2 Inhibition Stimuli Inflammatory Stimuli Stimuli->PLA2 Activation

Caption: COX-2 signaling pathway in inflammation and its inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[3][8][9][20][21]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Substituted imidazo[2,1-b]thiazole compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping and Dosing: Animals are divided into control, standard, and test groups. The test compounds and the standard drug are administered orally or intraperitoneally at a specific time before the carrageenan injection. The control group receives the vehicle only.[3]

  • Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal.[8]

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[9]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Antimicrobial and Antitubercular Activities

The imidazo[2,1-b]thiazole scaffold has been a fertile ground for the discovery of potent antimicrobial and antitubercular agents.

Quantitative Antimicrobial and Antitubercular Data

The following table summarizes the minimum inhibitory concentrations (MIC) of selected imidazo[2,1-b]thiazole derivatives against various microbial strains.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
Imidazo[2,1-b][5][6][7]thiadiazole derivative 6c M. tuberculosis H37Rv>6.25 (% inhibition 100)[22]
Imidazo[2,1-b][5][6][7]thiadiazole derivative 7a M. tuberculosis H37Rv>6.25 (% inhibition 100)[22]
Benzo[d]imidazo[2,1-b]thiazole derivative IT10 M. tuberculosis H37RaIC90: 7.05 µM[23][24]
Benzo[d]imidazo[2,1-b]thiazole derivative IT06 M. tuberculosis H37RaIC50: 2.03 µM[23][24]
Imidazo[2,1-b]thiazole spirothiazolidinone 5b M. tuberculosis1.566[25]
Imidazo[2,1-b]thiazole spirothiazolidinone 5c M. tuberculosis0.854[25]
Imidazo[2,1-b][5][6][7]thiadiazole derivative 3a E. coli0.28 mM[26]
Imidazo[2,1-b][5][6][7]thiadiazole derivative 3a S. aureus0.28 mM[26]
Imidazo[2,1-b][5][6][7]thiadiazole derivative 3c M. smegmatis0.14 mM[26]
Imidazo[2,1-b][5][6][7]thiadiazole derivative 3a C. albicans0.14 mM[26]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][25][27][28]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Substituted imidazo[2,1-b]thiazole compounds

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the microorganism is prepared in the appropriate broth.

  • Serial Dilution: Serial twofold dilutions of the test compounds are prepared in the microtiter plate wells.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Antiviral Activity

Recent studies have highlighted the potential of substituted imidazo[2,1-b]thiazoles as antiviral agents, with activity reported against various viruses.

Quantitative Antiviral Data

The following table presents the half-maximal effective concentrations (EC50) of selected imidazo[2,1-b]thiazole derivatives against different viruses.

Compound ID/DescriptionVirusCell LineEC50 (µM)Reference
Imidazo[2,1-b]thiazole derivative 5d Feline Corona VirusCRFKHighly Effective[25]
Imidazo[2,1-b]thiazole derivative 6d Coxsackie B4 VirusVERO10 µg/mL[25]
Imidazo[2,1-b]thiazole-morpholine conjugate 7d Influenza A (H1N1)MDCK1.1[29]
Imidazo[2,1-b]thiazole-morpholine conjugate 7e Influenza A (H1N1)MDCK2.0[29]
Imidazo[2,1-b][5][6]benzothiazol-5-one 3j Influenza A (H1N1)MDCKSI = 77[30]
Imidazole-based compound 5a Influenza ANot Specified0.3[30]
Imidazole-based compound 5b Influenza ANot Specified0.4[30]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[18][30][31][32][33]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Substituted imidazo[2,1-b]thiazole compounds

  • Culture medium

  • Agarose or methylcellulose overlay

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in multi-well plates.

  • Virus Adsorption: The cell monolayer is infected with a known amount of virus for a specific period.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing different concentrations of the test compound.

  • Plaque Formation: The plates are incubated to allow for the formation of viral plaques.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained to visualize the plaques. The number of plaques in the treated wells is counted and compared to the untreated control. The EC50 value is then calculated.[30]

Conclusion

The substituted imidazo[2,1-b]thiazole scaffold represents a highly versatile and pharmacologically significant platform for the development of novel therapeutic agents. The extensive research into their anticancer, anti-inflammatory, antimicrobial, and antiviral activities has yielded a wealth of data, highlighting numerous lead compounds with potent and selective activities. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this technical guide are intended to empower researchers to further explore and optimize this promising class of molecules, ultimately paving the way for the development of new and effective drugs to address a wide range of diseases. The continued investigation into the structure-activity relationships and mechanisms of action of substituted imidazo[2,1-b]thiazoles is crucial for translating their therapeutic potential into clinical reality.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine, a valuable scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Hantzsch-type condensation of 2-aminothiazole and 2-bromo-1-(4-nitrophenyl)ethanone to yield 6-(4-nitrophenyl)imidazo[2,1-b]thiazole. This intermediate is subsequently reduced to the target amine using tin(II) chloride. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

The imidazo[2,1-b]thiazole core is a prominent heterocyclic motif found in a variety of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The title compound, 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine, incorporates a key phenylamine substituent, which can serve as a versatile handle for further chemical modifications to explore structure-activity relationships (SAR) in drug design.

The synthetic strategy outlined herein is robust and relies on well-established chemical transformations. The initial Hantzsch thiazole synthesis provides a straightforward method for the construction of the fused heterocyclic system.[2] The subsequent nitro group reduction is a common and efficient method for the preparation of aromatic amines.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Condensation cluster_1 Step 2: Nitro Group Reduction 2-aminothiazole 2-aminothiazole product_1 6-(4-nitrophenyl)imidazo[2,1-b]thiazole 2-aminothiazole->product_1 Ethanol, Reflux 2-bromo-1-(4-nitrophenyl)ethanone 2-bromo-1-(4-nitrophenyl)ethanone 2-bromo-1-(4-nitrophenyl)ethanone->product_1 product_2 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine product_1->product_2 SnCl2·2H2O, Ethanol, Reflux

Caption: Synthetic route for 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 6-(4-nitrophenyl)imidazo[2,1-b]thiazole

This procedure is adapted from the general Hantzsch synthesis of imidazo[2,1-b]thiazoles.[2][3][4]

Reaction Scheme:

Procedure:

  • To a solution of 2-aminothiazole (1.0 g, 10.0 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask, add 2-bromo-1-(4-nitrophenyl)ethanone (2.44 g, 10.0 mmol).

  • The reaction mixture is heated to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.

  • The collected solid is washed with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to afford 6-(4-nitrophenyl)imidazo[2,1-b]thiazole as a solid.

  • The final product should be dried under vacuum and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 70-80%

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-(4-nitrophenyl)imidazo[2,1-b]thiazoleC₁₁H₇N₃O₂S245.26Not Reported
Step 2: Synthesis of 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine

This procedure utilizes tin(II) chloride for the reduction of the aromatic nitro group.[5][6]

Reaction Scheme:

Procedure:

  • In a 250 mL round-bottom flask, suspend 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (2.45 g, 10.0 mmol) in absolute ethanol (100 mL).

  • To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50.0 mmol) in one portion.

  • The reaction mixture is heated to reflux with vigorous stirring for 3-5 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is dissolved in water (50 mL) and the solution is made basic by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • The resulting mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • The purified product should be dried under vacuum and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 65-75%

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-(Imidazo[2,1-b]thiazol-6-yl)phenylamineC₁₁H₉N₃S215.28Not Reported

Signaling Pathway and Logical Relationships

The synthesized compound, 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine, can be envisioned as a starting point for the development of kinase inhibitors. The phenylamine moiety can be functionalized to introduce groups that interact with the hinge region of a kinase active site, while the imidazo[2,1-b]thiazole core can occupy the hydrophobic pocket.

Kinase_Inhibition_Logic cluster_0 Drug Design Rationale Target_Molecule 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine Phenylamine_Moiety Phenylamine Moiety Target_Molecule->Phenylamine_Moiety Imidazo_Thiazole_Core Imidazo[2,1-b]thiazole Core Target_Molecule->Imidazo_Thiazole_Core Functionalization Further Functionalization Phenylamine_Moiety->Functionalization Site for Modification Kinase_Inhibitor Potential Kinase Inhibitor Imidazo_Thiazole_Core->Kinase_Inhibitor Hydrophobic Interaction Functionalization->Kinase_Inhibitor Hinge Binding Interaction

Caption: Rationale for further development into a kinase inhibitor.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine. The described two-step synthesis is efficient and utilizes readily available starting materials and reagents. The provided experimental procedures and characterization data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the exploration of this promising heterocyclic scaffold for the development of new therapeutic agents.

References

Application Notes and Protocols for In Vitro Anticancer Evaluation of Imidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting in vitro assays to evaluate the anticancer potential of novel imidazo[2,1-b]thiazole compounds. The protocols detailed below are foundational for determining cytotoxicity, elucidating mechanisms of cell death, and understanding the impact on cell cycle progression.

Introduction

Imidazo[2,1-b]thiazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer effects. Various derivatives have been synthesized and evaluated, demonstrating cytotoxicity against a range of human cancer cell lines. Mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest by targeting key signaling pathways involved in cancer cell proliferation and survival. The following protocols provide standardized methods to assess the anticancer efficacy of new imidazo[2,1-b]thiazole analogues.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting key results.

Table 1: In Vitro Cytotoxicity of Imidazo[2,1-b]thiazole Compounds

Compound IDCancer Cell LineIC₅₀ (µM)¹
Control²

¹IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits 50% of cancer cell growth. ²Positive control (e.g., Doxorubicin, Cisplatin).

Table 2: Apoptosis Induction by Imidazo[2,1-b]thiazole Compounds in [Cancer Cell Line]

TreatmentConcentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control -
Compound X [Conc. 1]
[Conc. 2]
Positive Control [Conc.]

Table 3: Cell Cycle Analysis of [Cancer Cell Line] Treated with Imidazo[2,1-b]thiazole Compounds

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control -
Compound X [Conc. 1]
[Conc. 2]
Positive Control [Conc.]

Experimental Protocols

The following are detailed protocols for the essential in vitro assays to characterize the anticancer properties of imidazo[2,1-b]thiazole compounds.

Cell Viability and Cytotoxicity Assays

Two common and reliable methods for assessing cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay.

3.1.1. Sulforhodamine B (SRB) Assay Protocol

This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of choice

  • Complete growth medium

  • Imidazo[2,1-b]thiazole compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% Acetic acid

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole compounds in complete growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the culture medium and incubate at 4°C for 1 hour.[2]

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[3] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4] Place the plate on a shaker for 10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[2][4]

  • Calculation: Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

3.1.2. MTT Assay Protocol

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product.[5]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete growth medium

  • Imidazo[2,1-b]thiazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO or Solubilization Buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (1,000-100,000 cells/well) in 100 µL of medium in a 96-well plate and incubate for 24 hours.[7]

  • Compound Treatment: Treat cells with various concentrations of the compounds for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5] Incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization:

    • For adherent cells: Carefully remove the medium and add 100-150 µL of DMSO to each well.[7]

    • For suspension cells: Add 100 µL of solubilization solution to each well.[5]

  • Incubation: Incubate the plate in the dark, shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[7]

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assays

3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[8] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.[8]

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines

  • Imidazo[2,1-b]thiazole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with the imidazo[2,1-b]thiazole compounds at the desired concentrations for 24-48 hours.[9]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[11][12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[12]

3.2.2. DAPI Staining for Nuclear Morphology

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[14]

Materials:

  • Cells grown on coverslips or in chamber slides

  • Imidazo[2,1-b]thiazole compounds

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • DAPI staining solution (e.g., 300 nM in PBS)[15]

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with compounds as described previously.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Staining: Add DAPI staining solution to cover the cells and incubate for 5-15 minutes at room temperature in the dark.[15]

  • Washing: Rinse several times with PBS to remove unbound dye.[15]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with brighter blue fluorescence compared to the uniformly stained nuclei of normal cells.[14]

Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[16]

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines

  • Imidazo[2,1-b]thiazole compounds

  • PBS

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL in PBS)[17]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[17]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat approximately 1 x 10⁶ cells with the compounds for 24-48 hours.[17]

  • Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with PBS.

  • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[17] Incubate at 4°C for at least 30 minutes (cells can be stored at this stage).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[17]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to degrade RNA.[17]

  • PI Staining: Add 400 µL of PI solution and mix well.[17] Incubate for 5-10 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.[17] The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Cancer Cell Culture CompoundPrep 2. Imidazo[2,1-b]thiazole Compound Preparation Cytotoxicity 3. Cytotoxicity Assay (SRB or MTT) CompoundPrep->Cytotoxicity Apoptosis 4. Apoptosis Assay (Annexin V/PI & DAPI) Cytotoxicity->Apoptosis IC50 Determine IC₅₀ Values Cytotoxicity->IC50 CellCycle 5. Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist Mechanism Elucidate Mechanism of Action IC50->Mechanism ApoptosisQuant->Mechanism CellCycleDist->Mechanism

Caption: General workflow for in vitro anticancer evaluation.

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents, including potentially imidazo[2,1-b]thiazole derivatives, induce cell death via the intrinsic (mitochondrial) apoptosis pathway.

intrinsic_apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Compound Imidazo[2,1-b]thiazole Compound Bcl2 Bcl-2 Family (e.g., Bax, Bak) Compound->Bcl2 Induces stress Mito Mitochondrion Bcl2->Mito Permeabilizes membrane CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates ApoptosisOut Apoptosis (Cell Death) Casp3->ApoptosisOut executes

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Imidazo[2,1-b]thiazole Derivatives in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Overview and Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been extensively investigated for their therapeutic potential, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] In the context of oncology research, a significant number of imidazo[2,1-b]thiazole derivatives have been identified as potent anticancer agents that primarily function by targeting fundamental cellular processes such as cell division and signal transduction.[5][6]

This document provides detailed application notes and protocols for the use of a representative class of these compounds—specifically those acting as microtubule-targeting agents —in cell culture-based research. These compounds typically induce cell cycle arrest and apoptosis by disrupting microtubule dynamics.[7] While the specific compound 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is not extensively characterized in publicly available literature, the data and protocols presented herein are synthesized from studies on structurally related imidazo[2,1-b]thiazole derivatives and provide a robust framework for their in vitro evaluation.

II. Mechanism of Action: Disruption of Microtubule Dynamics

A key anticancer mechanism for several imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of tubulin dimers into microtubules.[7] This disruption of microtubule dynamics leads to a cascade of events culminating in cancer cell death:

  • Mitotic Spindle Disruption: The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, a requisite for chromosome segregation.

  • G2/M Cell Cycle Arrest: Cells are unable to progress through mitosis and become arrested in the G2/M phase of the cell cycle.[7]

  • Apoptosis Induction: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death, which is often characterized by the depolarization of the mitochondrial membrane and activation of caspases.[7]

Mechanism_of_Action cluster_drug Pharmacological Intervention cluster_cellular Cellular Target and Process cluster_outcome Cellular Outcomes Drug Imidazo[2,1-b]thiazole Derivative Tubulin Free α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymers Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitotic Spindle Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest

Caption: Proposed mechanism for microtubule-destabilizing imidazo[2,1-b]thiazole derivatives.

III. Quantitative Data Summary

The antiproliferative activity of various imidazo[2,1-b]thiazole derivatives has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below to illustrate the potency of these compounds.

Compound Class/DerivativeTarget/MechanismCell LineCancer TypeIC₅₀ (µM)Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) Tubulin Polymerization InhibitorA549Lung Cancer1.08[7]
Imidazo[2,1-b]thiazole-chalcone conjugate (23) Microtubule DestabilizerMCF-7Breast Cancer0.64 - 30.9[5]
A549Lung Cancer(active)[5]
HeLaCervical Cancer(active)[5]
DU-145Prostate Cancer(active)[5]
6-phenylimidazo[2,1-b]thiazole derivative (19) FLT3 Kinase InhibitorMV4-11Acute Myeloid Leukemia0.002[6]
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) COX-2 InhibitorIn vitro enzyme assay-0.08[8][9]

IV. Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of imidazo[2,1-b]thiazole derivatives in cell culture.

A. Protocol 1: Antiproliferative Activity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO, final concentration <0.5%).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

B. Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the cell cycle phases.

1. Materials:

  • 6-well plates

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

2. Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the test compound (e.g., at 1x and 2x IC₅₀ concentrations) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Model the resulting DNA histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A1 Seed Cells in 6-Well Plates A2 Treat with Test Compound (24h) A1->A2 B1 Harvest & Wash Cells A2->B1 B2 Fix in Cold 70% Ethanol B1->B2 B3 Stain with PI/RNase A Solution B2->B3 C1 Acquire Data on Flow Cytometer B3->C1 C2 Analyze DNA Content Histograms C1->C2

Caption: Standard experimental workflow for cell cycle analysis by flow cytometry.

C. Protocol 3: Apoptosis Assessment by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Test compound

  • Flow cytometer

2. Procedure:

  • Cell Treatment: Seed and treat cells with the test compound as described in the cell cycle analysis protocol.

  • Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Logical_Relationships Compound Imidazo[2,1-b]thiazole Derivative Tubulin Inhibits Tubulin Polymerization Compound->Tubulin G2M Causes G2/M Cell Cycle Arrest Tubulin->G2M Apoptosis Induces Apoptosis G2M->Apoptosis Viability Reduces Cell Viability (Decreased IC₅₀) Apoptosis->Viability

Caption: Logical cascade of cellular events following treatment with a microtubule inhibitor.

References

Application Notes and Protocols for Antimicrobial Screening of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of imidazo[2,1-b]thiazole derivatives, a class of heterocyclic compounds with significant potential in the development of new anti-infective agents. The following sections detail standardized protocols for evaluating their efficacy against a panel of pathogenic bacteria and fungi, present compiled quantitative data from various studies, and illustrate the experimental workflows and proposed mechanisms of action.

Data Presentation: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

The following tables summarize the in vitro antimicrobial activity of various imidazo[2,1-b]thiazole derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Table 1: Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives (MIC in µg/mL)

Compound IDDerivative SubstitutionStaphylococcus aureusEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
ITC-1 Chalcone-based500>500>500-
ITC-2 Chalcone-based>500500200-
5d 2-Aryl-6-(p-substituted)phenyl-Moderately Active--[1]
6h 5-Bromo-2-aryl-6-(p-substituted)phenyl-Moderately Active--[1]
7b 5-Iodo-2-aryl-6-(p-substituted)phenyl--Moderately Active-[1]
Various Schiff bases and cyclized ringsStrong to moderate activityStrong to moderate activity-Strong to moderate activity[2]
8f Thiazole-substituted15.625--15.625[3]

Table 2: Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDDerivative SubstitutionCandida albicans (MIC in µg/mL)Fusarium oxysporum (IC50 in µg/mL)Reference
ITC-3 Chalcone-based-37[4]
Various Schiff bases and cyclized ringsStrong to moderate activity-[2]
4a2, 4b4, 4c4, 4d2 Substituted imidazo[2,1-b]thiazoles25-[5]
8f, 8g, 8i Thiazole-substituted15.625-[3]

Table 3: Zone of Inhibition Data for Imidazo[2,1-b]thiazole Derivatives (in mm)

Compound IDDerivative SubstitutionStaphylococcus aureusKlebsiella pneumoniaeReference
Various Schiff bases and cyclized rings11-3011-30[2]
Various Substituted imidazo[2,1-b][4][2][6]thiadiazoles--

Experimental Protocols

Detailed methodologies for key antimicrobial screening assays are provided below. These protocols are designed to be adaptable for various imidazo[2,1-b]thiazole derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Imidazo[2,1-b]thiazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (media alone)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the imidazo[2,1-b]thiazole derivative in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well of a row and mix well.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile cork borer or pipette tip

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Imidazo[2,1-b]thiazole derivatives dissolved in a suitable solvent

  • Positive control antibiotic disc (e.g., Ciprofloxacin)

  • Solvent control

Procedure:

  • Preparation of Agar Plates:

    • Aseptically pour molten MHA into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer or the wide end of a pipette tip, create wells of approximately 6-8 mm in diameter in the agar.

    • Carefully add a defined volume (e.g., 50-100 µL) of the dissolved imidazo[2,1-b]thiazole derivative solution into each well.

    • Place a standard antibiotic disc as a positive control on the agar surface.

    • Add the solvent used to dissolve the compounds into one well as a negative control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the clear zone of no microbial growth around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Proposed Mechanism of Action of Imidazo[2,1-b]thiazole Derivatives

The following diagram illustrates a proposed mechanism of action for certain imidazo[2,1-b]thiazole derivatives based on molecular docking studies suggesting the inhibition of key bacterial enzymes.

antimicrobial_mechanism cluster_drug Imidazo[2,1-b]thiazole Derivative cluster_cell Bacterial Cell drug Imidazo[2,1-b]thiazole Derivative DNA_gyrase DNA Gyrase drug->DNA_gyrase Inhibition Thymidylate_kinase Thymidylate Kinase drug->Thymidylate_kinase Inhibition DNA_replication DNA Replication & Transcription DNA_gyrase->DNA_replication Required for Nucleotide_synthesis Nucleotide Synthesis Thymidylate_kinase->Nucleotide_synthesis Essential for Cell_death Inhibition of Growth & Cell Death DNA_replication->Cell_death Leads to Nucleotide_synthesis->Cell_death Leads to

Caption: Proposed mechanism of antimicrobial action.

Experimental Workflow for Antimicrobial Screening

The diagram below outlines the general workflow for the antimicrobial screening of imidazo[2,1-b]thiazole derivatives.

experimental_workflow cluster_assays Antimicrobial Assays start Start: Synthesized Imidazo[2,1-b]thiazole Derivatives prepare_compounds Prepare Stock Solutions (e.g., in DMSO) start->prepare_compounds prepare_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prepare_inoculum broth_dilution Broth Microdilution Assay prepare_compounds->broth_dilution agar_diffusion Agar Well Diffusion Assay prepare_compounds->agar_diffusion prepare_inoculum->broth_dilution prepare_inoculum->agar_diffusion determine_mic Determine MIC (Lowest concentration with no visible growth) broth_dilution->determine_mic measure_zone Measure Zone of Inhibition (Diameter in mm) agar_diffusion->measure_zone data_analysis Data Analysis and Comparison determine_mic->data_analysis measure_zone->data_analysis

Caption: General experimental workflow.

References

Application Notes and Protocols for Kinase Inhibition Assays Using Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[2,1-b]thiazole derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad range of biological activities.[1] This class of compounds has garnered particular interest for its potential as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases such as cancer. This document provides detailed application notes and protocols for conducting kinase inhibition assays using compounds based on the imidazo[2,1-b]thiazole core structure, with a focus on derivatives of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine. The methodologies described herein are applicable for the screening, characterization, and profiling of such kinase inhibitors.

Data Presentation: Kinase Inhibition Profile of Imidazo[2,1-b]thiazole Derivatives

The inhibitory activity of various imidazo[2,1-b]thiazole derivatives has been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below. These values were determined using in vitro kinase assays.

Compound IDTarget KinaseIC50 (nM)Assay Type
Compound 8u V600E-B-RAF39.9Not Specified
C-RAF (c-Raf)19.0Not Specified
Compound 8 EGFR (wild-type)35.5Not Specified
EGFR (T790M mutant)66.0Not Specified

Signaling Pathways

Kinases function within intricate signaling networks that regulate cellular processes. The imidazo[2,1-b]thiazole derivatives discussed here have been shown to target kinases within the RAF-MEK-ERK and EGFR signaling pathways, both of which are critical in cell proliferation, differentiation, and survival.[]

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF (Target of Imidazo[2,1-b]thiazole) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for

Caption: The RAF-MEK-ERK signaling cascade.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (Target of Imidazo[2,1-b]thiazole) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits PLCg PLCγ Dimerization->PLCg Recruits RAS_RAF RAS-RAF-MEK-ERK Pathway Grb2_Sos->RAS_RAF Activates AKT AKT Pathway PI3K->AKT Activates PKC PKC Pathway PLCg->PKC Activates Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival AKT->Survival Calcium Calcium Signaling PKC->Calcium

Caption: Overview of the EGFR signaling network.

Experimental Protocols

The following protocols describe common in vitro methods for determining the IC50 values of kinase inhibitors.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP formed and therefore correlates with kinase activity.[3]

Workflow Diagram:

Luminescence_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilution of Inhibitor in DMSO Start->CompoundPrep KinaseReaction Set up Kinase Reaction: Kinase, Substrate, ATP, and Inhibitor CompoundPrep->KinaseReaction Incubate1 Incubate at 30°C (e.g., 60 min) KinaseReaction->Incubate1 AddADPReagent Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Incubate1->AddADPReagent Incubate2 Incubate at RT (e.g., 40 min) AddADPReagent->Incubate2 AddDetectionReagent Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light Incubate2->AddDetectionReagent Incubate3 Incubate at RT (e.g., 30 min) AddDetectionReagent->Incubate3 ReadLuminescence Read Luminescence Incubate3->ReadLuminescence AnalyzeData Analyze Data and Determine IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a luminescence-based kinase assay.

Materials:

  • Kinase of interest (e.g., C-RAF)

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • This compound derivative (or other inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically, but a starting point is an ATP concentration close to its Km for the kinase.

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the antibody binds, FRET occurs between the terbium donor and the substrate's fluorescent acceptor, resulting in a measurable signal.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • This compound derivative (or other inhibitor)

  • Kinase Assay Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA solution (to stop the reaction)

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute this series in the kinase assay buffer to a 4X final assay concentration.

  • Kinase Reaction Setup (20 µL final volume):

    • Add 5 µL of the 4X inhibitor dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of a 2X kinase solution to all wells except the "no enzyme" control.

    • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 4X Substrate/ATP solution to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in a suitable TR-FRET dilution buffer.

    • Add 20 µL of the detection solution to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., for the terbium donor and the fluorescein acceptor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Conclusion

The imidazo[2,1-b]thiazole scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The protocols outlined in this document provide robust methods for evaluating the inhibitory activity of compounds such as this compound and its derivatives. By employing these assays, researchers can effectively characterize novel inhibitors and advance the development of new therapeutic agents for a variety of diseases.

References

Application Notes and Protocols for Testing Imidazo[2,1-b]thiazole Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing an experimental setup for evaluating the antiviral activity of imidazo[2,1-b]thiazole derivatives. The protocols outlined below cover essential assays for determining cytotoxicity, viral inhibition, and viral load reduction.

Introduction

Imidazo[2,1-b]thiazole is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including antiviral properties.[1] Derivatives of this scaffold have shown promise against a variety of viruses, such as Coxsackie B4 virus, Feline coronavirus, Feline herpes virus, and Junin virus.[1] The antiviral mechanism of some imidazo[2,1-b]thiazole compounds involves the inhibition of host cell kinases, such as phosphatidylinositol 4-kinase IIIβ (PI4KB), which are essential for the replication of certain viruses.

This document provides detailed protocols for a tiered screening approach, beginning with the assessment of compound cytotoxicity, followed by primary and secondary antiviral assays to determine efficacy.

Experimental Workflow Overview

The overall experimental workflow for assessing the antiviral potential of imidazo[2,1-b]thiazole compounds is a multi-step process. It begins with determining the cytotoxicity of the compounds on the host cells to establish a safe therapeutic window. Subsequently, the antiviral efficacy is evaluated through a primary screening assay, such as a plaque reduction assay, to identify hit compounds. Finally, a secondary assay, like a virus yield reduction assay coupled with qPCR, is employed to confirm and quantify the inhibitory activity.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_compounds Prepare Imidazo[2,1-b]thiazole Compound Library cytotoxicity Cytotoxicity Assay (MTT) prep_compounds->cytotoxicity prep_cells Culture Host Cells prep_cells->cytotoxicity prep_virus Prepare Virus Stock primary_antiviral Primary Antiviral Assay (Plaque Reduction Assay) prep_virus->primary_antiviral cytotoxicity->primary_antiviral Determine Non-Toxic Concentrations secondary_antiviral Secondary Antiviral Assay (Virus Yield Reduction & qPCR) primary_antiviral->secondary_antiviral Confirm Hits data_analysis Calculate CC50, EC50, SI secondary_antiviral->data_analysis hit_selection Hit Compound Selection data_analysis->hit_selection

Caption: A general workflow for the evaluation of antiviral compounds.

Data Presentation

All quantitative data from the assays should be meticulously recorded and summarized in tables for clear comparison and interpretation.

Table 1: Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives

Compound ID50% Cytotoxic Concentration (CC50) in µM
IBT-001>100
IBT-00285.2
IBT-00392.5
Control>200

Table 2: Antiviral Activity of Imidazo[2,1-b]thiazole Derivatives

Compound ID50% Effective Concentration (EC50) in µMSelectivity Index (SI = CC50/EC50)
IBT-0015.8>17.2
IBT-00212.36.9
IBT-0038.111.4
Positive Control2.5>80

Table 3: Viral Load Reduction by Imidazo[2,1-b]thiazole Derivatives

Compound IDConcentration (µM)Fold Reduction in Viral RNA
IBT-00110150
IBT-001575
IBT-00310110
IBT-003552
Vehicle Control-1

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the imidazo[2,1-b]thiazole compounds that is toxic to the host cells.

Materials:

  • Host cells (e.g., Vero, MDCK, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Imidazo[2,1-b]thiazole compounds dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of the imidazo[2,1-b]thiazole compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell-only (no compound) and medium-only (no cells) controls.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • Imidazo[2,1-b]thiazole compounds

  • Serum-free cell culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) or methanol for fixing

Protocol:

  • Grow a confluent monolayer of host cells in multi-well plates.

  • Prepare serial dilutions of the imidazo[2,1-b]thiazole compounds in serum-free medium.

  • Remove the growth medium from the cells and wash with PBS.

  • Add the compound dilutions to the wells and incubate for 1-2 hours at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well). Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-5 days).

  • Fix the cells with formalin or methanol for 20 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.

Materials:

  • Confluent monolayer of host cells in 24-well or 48-well plates

  • Virus stock

  • Imidazo[2,1-b]thiazole compounds

  • Cell culture medium

Protocol:

  • Seed host cells in multi-well plates and grow to confluence.

  • Treat the cells with various concentrations of the imidazo[2,1-b]thiazole compounds for 1-2 hours.

  • Infect the cells with the virus at a specific MOI (e.g., 0.1).

  • After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the test compounds.

  • Incubate the plates for a single replication cycle (e.g., 24-48 hours).

  • Harvest the cell culture supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or a TCID50 assay.

  • Compare the viral titers from the compound-treated wells to the virus control to determine the reduction in virus yield.

Quantitative PCR (qPCR) for Viral Load Determination

This method quantifies the amount of viral nucleic acid (RNA or DNA) in samples from the virus yield reduction assay.

Materials:

  • Supernatant from the virus yield reduction assay

  • Viral RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green or a probe-based system)

  • Primers and probe specific to the target virus

  • Real-time PCR instrument

Protocol:

  • Extract viral nucleic acid from the cell culture supernatants using a commercial kit.

  • For RNA viruses, perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with the qPCR master mix, primers, probe (if applicable), and extracted nucleic acid.

  • Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Generate a standard curve using known quantities of viral nucleic acid to quantify the viral load in the samples.

  • Analyze the data to determine the fold reduction in viral nucleic acid in the presence of the imidazo[2,1-b]thiazole compounds compared to the vehicle control.

Mechanism of Action: Inhibition of PI4KB Signaling

Some imidazo[2,1-b]thiazole derivatives exert their antiviral effect by targeting host factors essential for viral replication. One such target is Phosphatidylinositol 4-kinase IIIβ (PI4KB). Many RNA viruses hijack the host cell's PI4KB to create specialized membrane structures called replication organelles.[2] These organelles are enriched in phosphatidylinositol 4-phosphate (PI4P) and provide a scaffold for the assembly of the viral replication machinery. By inhibiting PI4KB, imidazo[2,1-b]thiazole compounds can prevent the formation of these replication organelles, thereby blocking viral replication.

PI4KB_pathway cluster_virus Viral Hijacking cluster_host Host Cell cluster_inhibition Inhibition Virus RNA Virus Viral_Proteins Viral Proteins Virus->Viral_Proteins Expression PI4KB PI4KB Viral_Proteins->PI4KB Recruits & Activates PI Phosphatidylinositol (PI) PI4KB->PI PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P Phosphorylation Replication_Organelle Replication Organelle Formation PI4P->Replication_Organelle Viral_Replication Viral Replication Replication_Organelle->Viral_Replication IBT Imidazo[2,1-b]thiazole IBT->PI4KB Inhibits

Caption: Inhibition of the PI4KB pathway by imidazo[2,1-b]thiazole.

References

Application of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine Derivatives in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine and its structurally related derivatives in various animal models. The information presented is collated from preclinical studies investigating the anti-inflammatory and anticancer properties of this class of compounds. While specific data for this compound is limited in publicly available literature, this document focuses on closely related 6-phenylimidazo[2,1-b]thiazole derivatives that have been evaluated in vivo.

Anti-Inflammatory Applications

Derivatives of imidazo[2,1-b]thiazole have demonstrated significant anti-inflammatory activity in rodent models. The primary model utilized for evaluating this activity is the carrageenan-induced paw edema model in rats, a well-established assay for acute inflammation.

Quantitative Data Summary: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory efficacy of 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivatives in the carrageenan-induced rat paw edema model.[1][2][3][4]

Compound IDDose (mg/kg)Time Post-Carrageenan (hours)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
5c 50355.2Diclofenac (50)48.3
562.151.7
5g 50344.8Diclofenac (50)48.3
551.751.7
5i 50341.4Diclofenac (50)48.3
548.351.7
5j 50348.3Diclofenac (50)48.3
555.251.7
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol outlines the methodology for assessing the anti-inflammatory effects of imidazo[2,1-b]thiazole derivatives.

Materials:

  • Male Wistar rats (180-200 g)

  • Imidazo[2,1-b]thiazole test compounds

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The vehicle control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at specified time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Anti-inflammatory Action

The anti-inflammatory effects of some imidazo[2,1-b]thiazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory cascade.

anti_inflammatory_pathway COX-Mediated Anti-inflammatory Pathway Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative->COX-2 (inducible)

Caption: Inhibition of COX-2 by Imidazo[2,1-b]thiazole Derivatives.

Anticancer Applications

Structurally related 6-phenylimidazo[2,1-b]thiazole derivatives have shown promise as anticancer agents in murine models, particularly in Ehrlich ascites carcinoma and melanoma models.

Quantitative Data Summary: Anticancer Efficacy

The following tables summarize the in vivo anticancer activity of imidazo[2,1-b]thiazole and related thiazole derivatives.

Table 1: Efficacy of a 1,3-Thiazole Analog in Ehrlich Ascites Carcinoma (EAC) Mouse Model

Treatment GroupDose (mg/kg/day)Viable EAC Cell Count (x10^6)Increase in Lifespan (%)
EAC Control-203.3 ± 16.3-
BTHP5126.0 ± 11.5131.25

BTHP: 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol

Table 2: Efficacy of (Imidazo[2,1-b]thiazol-5-yl)pyrimidine Derivative in a Xenograft Melanoma Model

Note: Specific quantitative in vivo data from the abstract is limited; the full paper should be consulted for detailed results. The study indicates compound 38a was tested for in vivo activity against melanoma.[5][6]

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Mouse Model

This protocol describes the methodology for evaluating the anticancer potential of imidazo[2,1-b]thiazole derivatives in a murine ascites tumor model.

Materials:

  • Swiss albino mice (18-20 g)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Imidazo[2,1-b]thiazole test compounds

  • Vehicle (e.g., sterile saline or DMSO solution)

  • Trypan blue dye

  • Hemocytometer

  • Animal handling equipment

Procedure:

  • EAC Cell Maintenance: Maintain EAC cells by intraperitoneal (i.p.) transplantation in mice.

  • Tumor Inoculation: Inoculate EAC cells (e.g., 2.5 x 10^6 cells/mouse) i.p. into the experimental groups of mice.

  • Grouping and Treatment: Divide the tumor-bearing mice into groups (n=6-10 per group): Vehicle control and test compound groups. Start treatment 24 hours after tumor inoculation. Administer the test compound at the desired dose and schedule (e.g., daily i.p. injections for 10-14 days).

  • Monitoring: Monitor the animals daily for changes in body weight, tumor growth (by measuring abdominal circumference), and survival.

  • Evaluation of Antitumor Activity:

    • Tumor Cell Count: After the last dose, collect the ascitic fluid from the peritoneal cavity and determine the viable tumor cell count using a hemocytometer and trypan blue exclusion assay.

    • Increase in Lifespan: Calculate the percentage increase in lifespan (% ILS) using the formula: % ILS = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100

  • Data Analysis: Analyze the data for statistical significance between the treated and control groups.

Experimental Workflow: In Vivo Anticancer Evaluation

anticancer_workflow Workflow for In Vivo Anticancer Efficacy Study Animal Acclimatization Animal Acclimatization Tumor Cell Inoculation Tumor Cell Inoculation Animal Acclimatization->Tumor Cell Inoculation Randomization & Grouping Randomization & Grouping Tumor Cell Inoculation->Randomization & Grouping Treatment (Vehicle/Compound) Treatment (Vehicle/Compound) Randomization & Grouping->Treatment (Vehicle/Compound) Monitoring Monitoring Treatment (Vehicle/Compound)->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Tumor Volume/Weight Tumor Volume/Weight Endpoint Analysis->Tumor Volume/Weight Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis Histopathology Histopathology Endpoint Analysis->Histopathology

Caption: General workflow for in vivo anticancer studies.

Signaling Pathway: Anticancer Action

The anticancer activity of certain imidazo[2,1-b]thiazole derivatives, particularly in melanoma, is linked to the inhibition of the RAF-MEK-ERK (MAPK) signaling pathway.

anticancer_pathway MAPK Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative->RAF

Caption: Inhibition of the RAF-MEK-ERK pathway by Imidazo[2,1-b]thiazole Derivatives.

References

Application Notes and Protocols for the Solubilization of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine, a compound of interest in various research and drug discovery applications. Proper solubilization is a critical first step to ensure accurate and reproducible results in downstream experiments.

Compound Information

Compound Name This compound
Molecular Formula C₁₁H₉N₃S
Molecular Weight 215.27 g/mol
General Description A heterocyclic organic compound belonging to the imidazothiazole class, which are known for a wide range of biological activities.

General Solubility Guidelines

Due to the limited availability of specific quantitative solubility data for this compound, a general approach for dissolving novel or poorly water-soluble small molecules should be adopted. The primary strategy involves creating a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final desired concentration in an aqueous medium for experiments.

Recommended Solvents for Stock Solutions:

SolventAbbreviationTypical Starting ConcentrationNotes
Dimethyl SulfoxideDMSO1-50 mMThe most common and recommended solvent for preparing high-concentration stock solutions of organic molecules for biological assays.[1][2][3] Ensure the final concentration in assays is low (<0.1% to <0.3%) to minimize cytotoxicity.[1][2]
Dimethyl FormamideDMF1-50 mMAn alternative polar aprotic solvent if solubility in DMSO is limited. Similar precautions regarding final concentration in assays should be taken.
EthanolEtOH1-10 mMMay be used, but generally has a lower solvating power for complex organic molecules compared to DMSO or DMF.

Aqueous Solubility: Based on the chemical structure, this compound is predicted to have low aqueous solubility. Direct dissolution in aqueous buffers or cell culture media is not recommended for creating stock solutions.

Experimental Protocols

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Warming bath (optional, set to 37°C)

Procedure:

  • Tare the Vial: Before opening, gently tap the vial containing the compound to ensure all the powder is at the bottom.

  • Weigh the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.15 mg of the compound.

  • Add Solvent: Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates.

    • If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[4]

    • Sonication in a water bath for 5-10 minutes can also be effective in breaking up any aggregates and facilitating dissolution.

  • Aliquot and Store: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the concentrated stock solution to final working concentrations for cell culture experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution step. For example, to achieve a final concentration of 10 µM, first prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed cell culture medium (e.g., 2 µL of stock solution into 198 µL of medium). Vortex immediately and vigorously.

  • Final Dilution:

    • Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. For instance, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

    • It is crucial to add the compound solution to the medium and mix immediately to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the experimental system.

  • Apply to Cells: Add the prepared working solutions (and vehicle control) to your cell culture plates.

Visualized Workflow and Logic

Workflow for Dissolving this compound

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment dilute Dilute in Assay Medium thaw->dilute vortex Vortex Immediately dilute->vortex add_dmso_control Add DMSO to Medium apply Apply to Experiment vortex->apply apply_control Apply to Experiment add_dmso_control->apply_control

Caption: A flowchart illustrating the key steps for preparing stock and working solutions.

General Logic for Solvent Selection

G cluster_solvents Primary Solvents cluster_aqueous Aqueous Medium compound This compound dmso DMSO (Recommended) compound->dmso High Concentration Stock dmf DMF (Alternative) compound->dmf High Concentration Stock buffer Assay Buffer / Cell Culture Medium compound->buffer Low Solubility - Not Recommended for Stock dmso->buffer Dilute to Working Concentration dmf->buffer Dilute to Working Concentration

Caption: A diagram showing the recommended solvent selection logic for the compound.

References

Application Notes and Protocols for 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine and its related derivatives. The information compiled from recent scientific literature is intended to guide researchers in exploring the therapeutic potential of this class of compounds. While specific data for "this compound" is limited in the public domain, this document summarizes the activity of structurally similar imidazo[2,1-b]thiazole compounds, offering valuable insights into their mechanism of action and sensitive cell lines.

Introduction

Imidazo[2,1-b]thiazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties. Derivatives of this core structure, particularly those incorporating a phenylamine moiety, have demonstrated significant cytotoxicity against a broad range of cancer cell lines. The primary mechanisms of action identified for these compounds include the inhibition of tubulin polymerization and the disruption of the RAF/MEK/ERK signaling pathway.[1][2][3]

Sensitive Cancer Cell Lines

Numerous studies have demonstrated the sensitivity of various cancer cell lines to imidazo[2,1-b]thiazole derivatives. The cytotoxic effects are observed across different cancer types, highlighting the broad-spectrum potential of this compound class.

Summary of Sensitive Cell Lines and IC50 Values
Compound Derivative ClassCell LineCancer TypeIC50 (µM)Reference
(Imidazo[2,1-b]thiazol-5-yl)pyrimidine derivativesUACC-62Melanoma0.18 - 0.59[4]
Imidazothiazole-based aryl hydrazonesMDA-MB-231Breast Cancer1.12 - 1.65
Imidazo[2,1-b]thiazole-benzimidazole conjugatesA549Lung Cancer1.08[5]
Imidazo[2,1-b]thiazole linked triazole conjugatesA549Lung Cancer0.78 - 0.92[6]
Imidazo[2,1-b]thiazole-chalcone conjugatesA549Lung Cancer0.64 - 1.44[7]
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivativesMDA-MB-231Breast Cancer1.4[8][9]
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivativesHepG2Liver Cancer22.6[8][9]
Imidazo[2,1-b][1][4][7]thiadiazole derivativesMesoII, STOPeritoneal Mesothelioma0.59 - 2.81[10]
Arylidenehydrazides of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acidPC-3Prostate Cancer< -8.00 (log10GI50)[11]
Imidazo[2,1-b][1][4][7]thiadiazole-linked oxindolesVariousVarious1.1 - 1.6[12]
Imidazo[2,1-b][1][4][7]thiadiazole-5-carbaldehyde derivativeL1210, CEM, HeLaLeukemia, T-cell lymphoma, Cervical Cancer0.79 - 1.6[13]

Mechanisms of Action

The anticancer activity of imidazo[2,1-b]thiazole derivatives is primarily attributed to two key mechanisms:

  • Tubulin Polymerization Inhibition: Several derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[5][6][7][12][14] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5][7][14]

  • Pan-RAF Inhibition: A number of imidazo[2,1-b]thiazole derivatives act as potent inhibitors of RAF kinases (A-RAF, B-RAF, and C-RAF), which are key components of the MAPK/ERK signaling pathway.[1][2][4][15] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are implicated in various cancers, most notably melanoma.[2][4] By inhibiting RAF kinases, these compounds block the downstream signaling cascade, leading to the inhibition of MEK and ERK phosphorylation and ultimately suppressing cancer cell proliferation.[1][2]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by imidazo[2,1-b]thiazole derivatives.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption of Mitotic Spindle Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Imidazo_Thiazole->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Imidazo[2,1-b]thiazole Derivatives.

RAF_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors p Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Imidazo_Thiazole->RAF Inhibits

Caption: Inhibition of the RAF/MEK/ERK Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer activity of imidazo[2,1-b]thiazole derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Workflow Diagram:

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound 3. Treat with varying concentrations of Imidazo[2,1-b]thiazole derivative Incubate_24h->Treat_Compound Incubate_48_72h 4. Incubate for 48-72 hours Treat_Compound->Incubate_48_72h Add_MTT 5. Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 values Measure_Absorbance->Calculate_IC50

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine and related derivatives.

Troubleshooting Guide

Low yields in the synthesis of the imidazo[2,1-b]thiazole core can arise from issues in the initial formation of the 2-aminothiazole precursor or during the subsequent cyclization step. This guide addresses common problems in a question-and-answer format to help diagnose and resolve experimental issues.

Q1: My overall yield is very low. How can I determine which of the two main steps is failing?

A1: The synthesis is typically a two-step process: (1) Formation of a 2-aminothiazole precursor, and (2) Cyclization with an α-haloketone to form the imidazo[2,1-b]thiazole ring. To identify the problematic step, you should:

  • Isolate and verify the intermediate: Run the first step (Hantzsch thiazole synthesis) and isolate the 2-aminothiazole product. Confirm its identity and purity using techniques like NMR, IR, and melting point analysis.

  • Monitor each reaction by TLC/LC-MS: Track the consumption of starting materials and the formation of products for each step. This will reveal if a reaction is stalling or generating significant side products.

Q2: I'm seeing a low yield in the first step, the synthesis of the 2-amino-4-phenylthiazole precursor. What are the common causes?

A2: The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thiourea, is generally robust, but yields can be affected by several factors:

  • Purity of Starting Materials: Ensure the α-bromoacetophenone and thiourea are pure. Impurities in the ketone can lead to side reactions.

  • Reaction Conditions: Overheating or prolonged reaction times can lead to decomposition and the formation of tar-like side products.[1] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating.[1]

  • Solvent Choice: Ethanol is a commonly used and effective solvent.[2] Ensure it is of an appropriate grade and dry.

  • Stoichiometry: A slight excess of thiourea is sometimes used to ensure the complete consumption of the α-haloketone.

Q3: The 2-aminothiazole intermediate is clean, but the second step, the cyclization to form the imidazo[2,1-b]thiazole ring, is giving a low yield. What should I investigate?

A3: This is a common bottleneck. The reaction of 2-aminothiazole with a second α-haloketone (e.g., α-bromo-4-nitroacetophenone, as a precursor to the phenylamine) is sensitive to several parameters:

  • Reactivity of the α-haloketone: The halide's leaving group ability is crucial (Br > Cl). The ketone itself can be unstable, so use it as fresh as possible.

  • Temperature Control: While heating is required for the cyclization, excessive heat can cause polymerization or decomposition. A stepwise heating profile may improve the yield. Refluxing in ethanol or using PEG-400 as a medium at 90°C are reported conditions.[3]

  • Side Reactions: The 2-aminothiazole has two nucleophilic nitrogen atoms. While the endocyclic nitrogen is generally more nucleophilic, reaction at the exocyclic amino group can occur, leading to undesired isomers. Running the reaction under acidic conditions has been shown in some Hantzsch syntheses to alter the regioselectivity, which could be a factor to consider.[4]

  • Work-up and Purification: The product may be difficult to isolate. Ensure the pH is adjusted correctly during work-up to precipitate the product and that an appropriate solvent system is used for recrystallization or chromatography.

Q4: Could a one-pot, multi-component reaction be a better alternative to the two-step synthesis?

A4: Yes, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful one-pot method for synthesizing substituted imidazo[2,1-b]thiazoles.[5][6] This reaction combines a 2-aminothiazole, an aldehyde, and an isocyanide. While this typically installs the amino group at the 5-position, careful selection of starting materials might offer an alternative route. However, classical two-step methods are often preferred for synthesizing 6-substituted derivatives.[5]

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to 6-phenyl-imidazo[2,1-b]thiazole derivatives?

A: The most prevalent method is the reaction of a 2-aminothiazole with a substituted α-bromoacetophenone.[2][7] To obtain the desired 4-imidazo[2,1-b]thiazol-6-yl-phenylamine , a common strategy is to use 4-nitro-α-bromoacetophenone in the cyclization step, followed by the reduction of the nitro group to an amine in the final step.

Q: Are there specific catalysts recommended for the cyclization step?

A: Often, this reaction is run without a specific catalyst, simply by refluxing the reactants in a suitable solvent like ethanol.[1][2] However, for some multi-component syntheses of the core structure, reagents like Eaton's reagent (P₂O₅/MeSO₃H) have been used.[8]

Q: My final product is a dark, tar-like substance. What is the likely cause?

A: Tar formation is usually a result of decomposition or polymerization of starting materials or intermediates. The most common culprits are excessive heat and/or prolonged reaction times. Consider reducing the reaction temperature, shortening the heating duration, and monitoring the reaction closely by TLC to stop it once the starting material is consumed.

Q: How can I improve the purity of my final product?

A: If recrystallization is ineffective, column chromatography is the standard method for purification. A gradient elution using a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically effective for this class of compounds.

Data Summary

The following table summarizes reaction conditions that have been optimized for the synthesis of related imidazo[2,1-b]thiazole structures, which can serve as a starting point for optimizing your synthesis.

Reaction TypeReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
GBBR 2-Aminothiazole, 3-Formylchromone, t-Butyl IsocyanideToluene10030 min78[5]
GBBR 2-Aminothiazole, 3-Formylchromone, Cyclohexyl IsocyanideToluene10030 min77[5]
Cyclization 2-Aminothiazole, α-Haloaryl KetoneEthanol80-8524 hGood
Cyclization 1-(2-amino-4-methylthiazol-5-yl)ethanone, Phenacyl BromidePEG-40090-Good[3]
Hantzsch 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, ThioureaMethanol (Microwave)-15-20 min89-95[1]
Hantzsch 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, ThioureaMethanol (Reflux)~658 hLower[1]

Experimental Protocols

Protocol 1: Synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole (Precursor to the target molecule)

This procedure is adapted from the general synthesis of 6-phenylimidazo[2,1-b]thiazole derivatives.[2][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiazole (1.0 eq) in anhydrous ethanol.

  • Addition of Ketone: Add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (~78°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Isolation: The product may precipitate from the solution upon cooling. If not, reduce the solvent volume under reduced pressure. Neutralize the mixture with a saturated sodium bicarbonate solution, which should precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group to Form 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine

  • Reaction Setup: Dissolve the 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Reduction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is completely consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by recrystallization or column chromatography to yield the final product.

Visualizations

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Imidazo[2,1-b]thiazole Formation & Reduction Thiourea Thiourea Step1_React Reflux in Ethanol Thiourea->Step1_React AlphaBromo α-Bromo-4-nitroacetophenone AlphaBromo->Step1_React Aminothiazole 2-Amino-4-(4-nitrophenyl)thiazole Step1_React->Aminothiazole Step2_React Cyclization (Reflux) Aminothiazole->Step2_React AlphaHaloKetone α-Halo-ketone (e.g., Chloroacetone) AlphaHaloKetone->Step2_React NitroProduct 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole Step2_React->NitroProduct Reduction Reduction (e.g., H₂/Pd-C) NitroProduct->Reduction FinalProduct 4-(Imidazo[2,1-b]thiazol-6-yl)phenylamine Reduction->FinalProduct G Start Low Yield Observed CheckStep1 Isolate and Analyze 2-Aminothiazole Intermediate Start->CheckStep1 Step1_OK Intermediate is Clean & High Yield? CheckStep1->Step1_OK Troubleshoot_S1 Troubleshoot Step 1: - Check Starting Material Purity - Optimize Temp/Time - Verify Solvent Step1_OK->Troubleshoot_S1 No CheckStep2 Troubleshoot Step 2: - Check α-Haloketone Quality - Optimize Cyclization Temp - Check for Side Products (TLC/MS) - Optimize Work-up/Purification Step1_OK->CheckStep2 Yes FinalYield Yield Improved Troubleshoot_S1->FinalYield CheckStep2->FinalYield

References

"troubleshooting imidazo[2,1-b]thiazole synthesis side reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of imidazo[2,1-b]thiazoles, a critical scaffold in medicinal chemistry. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help identify and resolve synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is the yield of my imidazo[2,1-b]thiazole synthesis unexpectedly low?

Low yields in imidazo[2,1-b]thiazole synthesis, particularly via the common Hantzsch reaction pathway involving the condensation of a 2-aminothiazole with an α-haloketone, can arise from several factors.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. While some syntheses proceed at room temperature, others require refluxing for several hours.[2] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.

  • Purity of Starting Materials: The purity of the 2-aminothiazole and the α-haloketone is paramount. Impurities can lead to competing side reactions.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the self-condensation of the α-haloketone or the formation of isomeric products.

Troubleshooting Workflow for Low Yield:

start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_purity Verify Purity of Starting Materials complete->check_purity increase_time_temp->check_completion impure Impurities Detected check_purity->impure Yes pure Starting Materials are Pure check_purity->pure No purify Purify Starting Materials impure->purify purify->start optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) pure->optimize_conditions analyze_byproducts Analyze for Byproducts (NMR, MS) optimize_conditions->analyze_byproducts end Improved Yield analyze_byproducts->end

Caption: Troubleshooting workflow for low yield in imidazo[2,1-b]thiazole synthesis.

I have an unexpected byproduct in my reaction mixture. What could it be?

The formation of byproducts is a common issue. The structure of the byproduct will depend on the specific starting materials and reaction conditions.

Common Byproducts and Their Identification:

Byproduct TypeFormation MechanismSpectroscopic Signatures (Typical)
Isomeric Imidazo[1,2-a]pyridine-like structures If using a substituted 2-aminopyridine instead of 2-aminothiazole.Different chemical shifts in ¹H and ¹³C NMR for the heterocyclic core protons and carbons.
Self-condensation product of α-haloketone Base-catalyzed self-condensation of the α-haloketone.Complex NMR spectra, mass corresponding to a dimer of the ketone minus HBr/HCl.
Unreacted Starting Materials Incomplete reaction.Presence of signals corresponding to both 2-aminothiazole and the α-haloketone in the crude NMR.
Hydrolyzed α-haloketone Presence of water in the reaction mixture.Formation of the corresponding α-hydroxyketone, observable by MS and NMR.

Experimental Protocol for Byproduct Analysis:

  • Isolate the Byproduct: Use column chromatography to separate the byproduct from the desired product and unreacted starting materials.[3]

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

How can I improve the purity of my final imidazo[2,1-b]thiazole product?

Purification is often necessary to remove unreacted starting materials and byproducts.

Purification Strategies:

  • Recrystallization: This is a common and effective method if a suitable solvent can be found. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. The choice of eluent is critical for good separation.[3]

  • Acid-Base Extraction: If the imidazo[2,1-b]thiazole has a basic nitrogen atom that is not part of the aromatic system, it may be possible to perform an acid-base extraction to separate it from neutral impurities.

General Experimental Protocol for Column Chromatography:

  • Slurry Preparation: A slurry of silica gel in the chosen eluent is prepared.

  • Column Packing: The slurry is poured into a chromatography column and allowed to settle.

  • Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.

  • Elution: The eluent is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

Logical Flow for Purification Strategy Selection:

start Crude Product Obtained is_solid Is the product a solid at room temperature? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No successful_recrystallization Successful? try_recrystallization->successful_recrystallization successful_recrystallization->column_chromatography No pure_product Pure Product Obtained successful_recrystallization->pure_product Yes is_basic Does the product have a non-aromatic basic site? column_chromatography->is_basic acid_base_extraction Consider Acid-Base Extraction is_basic->acid_base_extraction Yes is_basic->pure_product No acid_base_extraction->pure_product

Caption: Decision-making process for selecting a purification strategy.

My Vilsmeier-Haack formylation on the imidazo[2,1-b]thiazole core is not working well. What could be the issue?

The Vilsmeier-Haack reaction is commonly used to introduce a formyl group onto the imidazo[2,1-b]thiazole scaffold.[2][4]

Potential Problems and Solutions:

  • Reagent Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture. The reaction should be carried out under anhydrous conditions.

  • Insufficient Activation: The electron density of the imidazo[2,1-b]thiazole ring may be too low for electrophilic substitution. Electron-donating groups on the ring will facilitate the reaction, while electron-withdrawing groups will hinder it.

  • Incorrect Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is important. An excess of the reagent may be required.

  • Temperature Control: The reaction is typically performed at a specific temperature range (e.g., 0-5 °C for reagent preparation and then heating). Deviation from the optimal temperature can lead to side reactions or decomposition.

Comparison of Reaction Conditions for Vilsmeier-Haack Formylation:

ReferenceSubstrateReagentsTemperatureReaction TimeYield
Substituted imidazo[2,1-b]thiazolePOCl₃, DMF in CHCl₃0-5 °C then reflux15-20 hGood
[4]6-(4-bromophenyl)imidazo[2,1-b]thiazolePOCl₃, DMF in 1,4-dioxane0-5 °C then 50-60 °C8-10 hNot specified

This guide is intended to provide a starting point for troubleshooting common issues in imidazo[2,1-b]thiazole synthesis. For more specific problems, consulting the primary literature for analogous reactions is highly recommended.

References

"optimizing reaction conditions for imidazo[2,1-b]thiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of imidazo[2,1-b]thiazoles, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal condition for your specific substrates. For instance, in a one-pot, three-component synthesis, increasing the temperature from 85°C to 100°C in toluene has been shown to improve yields.[1]
2. Inappropriate Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of reactants.Test a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, toluene, or green solvents like glycerol or water).[1] For microwave-assisted synthesis, PEG-400 has been used effectively.
3. Inactive or Impure Starting Materials: Degradation or impurities in 2-aminothiazole or the α-haloketone can prevent the reaction from proceeding.Ensure the purity of starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.
4. Inefficient Catalyst or Lack Thereof: Some synthetic routes require a catalyst to proceed efficiently.If applicable, screen different catalysts. For certain multicomponent reactions, a catalyst may not be necessary.[1] Eaton's reagent (P₂O₅/MeSO₃H) has been used as an effective catalyst in some solvent-free syntheses.
Formation of Multiple Products/Side Reactions 1. Lack of Regioselectivity: In some cases, isomeric products can be formed.The reaction of N-(2,2-dichloro-2-phenylethylidene)-4-chlorobenzenesulfonamide with 2-aminothiazoles can lead to the formation of 5-(arylsulfonyl)amino-6-phenylimidazo[2,1-b]thiazoles instead of the expected 6-amino isomer.[2] Modifying the substituents on the starting materials or the reaction conditions may help control regioselectivity.
2. Competing Reactions: The starting materials may undergo other reactions under the applied conditions.Carefully control the reaction temperature and stoichiometry of the reactants. A slow, dropwise addition of one reactant to the other may minimize side reactions.
Difficult Product Purification 1. Co-eluting Impurities: Unreacted starting materials or side products may have similar polarities to the desired product, making separation by column chromatography challenging.- Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. Common eluents include mixtures of hexanes and ethyl acetate or chloroform and petroleum ether.[1][3] - Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[3][4]
2. Product Instability: The imidazo[2,1-b]thiazole core may be sensitive to certain conditions.For drug development professionals, it is important to be aware of potential metabolic liabilities. The thiazole sulfur can undergo P450-mediated S-oxidation, which may lead to reactive metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of imidazo[2,1-b]thiazoles?

The most widely used precursors for the synthesis of the imidazo[2,1-b]thiazole scaffold are 2-aminothiazole derivatives.[2] These are typically reacted with α-haloketones or their equivalents.

Q2: Are there one-pot methods available for the synthesis of imidazo[2,1-b]thiazoles?

Yes, several one-pot synthetic protocols have been developed. These often involve multi-component reactions (MCRs) that combine three or more reactants in a single step, which can be more efficient and environmentally friendly than traditional multi-step syntheses.[1][5]

Q3: Can microwave irradiation be used to accelerate the synthesis?

Microwave-assisted synthesis has been successfully employed for the preparation of imidazo[2,1-b]thiazole derivatives. This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.

Q4: What are some "green" or environmentally friendly approaches to imidazo[2,1-b]thiazole synthesis?

Green chemistry approaches include the use of sustainable solvents like glycerol or water, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation.

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[1]

Experimental Protocols

Protocol 1: General One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction

This protocol describes a general procedure for a three-component reaction to synthesize substituted imidazo[2,1-b]thiazoles.

Materials:

  • 2-Aminothiazole (1.0 mmol)

  • Aldehyde (e.g., 3-formylchromone) (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Anhydrous Toluene (1.0 mL)

Procedure:

  • To a dry reaction vessel, add 2-aminothiazole, the aldehyde, and the isocyanide.

  • Add anhydrous toluene to the mixture.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]

Protocol 2: Conventional Synthesis of 2,6-Disubstituted Imidazo[2,1-b][2][4][6]thiadiazoles

This protocol outlines a two-step synthesis followed by a one-pot condensation.

Step 1: Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amine

  • Reflux a mixture of an aromatic carboxylic acid (0.1 M) and thiosemicarbazide (0.2 M) in phosphorus oxychloride (5 mL) for 2 hours.

  • Cool the mixture, dilute with water (10 mL), and reflux for an additional 4 hours.

  • Filter the mixture while hot and neutralize the filtrate with a 10% potassium hydroxide solution.

  • Collect the precipitate by filtration and recrystallize from absolute ethanol.[4]

Step 2: Synthesis of 2,6-Disubstituted Imidazo[2,1-b][2][4][6]thiadiazole

  • In a round-bottom flask, dissolve the 5-substituted-1,3,4-thiadiazol-2-amine (from Step 1) in dry ethanol.

  • Add an equimolar amount of a substituted phenacyl bromide.

  • Reflux the mixture for 18 hours.

  • After cooling, the product can be isolated and purified by recrystallization.[4]

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Table 1: Optimization of Reaction Conditions for a One-Pot Synthesis [1]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol85-33
2Acetonitrile85-similar to entry 1
3Toluene85-68
4Toluene1003078

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

MethodReaction TimeYield (%)
Conventional HeatingSeveral hoursModerate
Microwave IrradiationMinutesOften higher

Note: Specific yields and reaction times are highly dependent on the substrates used.

Visualizations

Experimental Workflow for One-Pot Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product A 2-Aminothiazole D One-Pot Reaction (Toluene, 100°C) A->D B Aldehyde B->D C Isocyanide C->D E Solvent Removal D->E F Column Chromatography E->F G Imidazo[2,1-b]thiazole F->G

Caption: Workflow for the one-pot synthesis of imidazo[2,1-b]thiazoles.

Troubleshooting Logic for Low Product Yield

G A Low/No Product Yield B Check Reaction Conditions A->B C Check Starting Materials A->C D Optimize Temperature B->D E Screen Solvents B->E F Consider Catalyst B->F G Verify Purity C->G I Successful Synthesis D->I E->I F->I H Purify if Necessary G->H H->I

Caption: Decision tree for troubleshooting low yield in imidazo[2,1-b]thiazole synthesis.

References

Technical Support Center: Enhancing the Solubility of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of this compound can be attributed to several physicochemical properties inherent to its molecular structure. The fused heterocyclic ring system contributes to its planarity and crystalline stability, which can result in a high lattice energy that is difficult for water molecules to overcome. Additionally, the presence of aromatic phenyl and thiazole rings leads to a significant hydrophobic character.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

A2: When initial attempts to dissolve this compound in aqueous buffers fail, we recommend a systematic approach. First, verify the compound's purity and ensure the absence of insoluble impurities. Subsequently, explore the use of co-solvents and pH adjustment, as these are often the simplest and most effective initial strategies.[1][2][3]

Q3: How can pH be used to enhance the solubility of this compound?

A3: The imidazole and amine functionalities in the molecule suggest it is likely a weak base. Therefore, decreasing the pH of the aqueous medium can lead to protonation of these basic centers, forming a more soluble salt form.[1][2] It is advisable to determine the pKa of the compound to select an appropriate buffer pH, typically 1-2 units below the pKa.[2]

Q4: What are the most common and effective solubility enhancement techniques for compounds like this compound?

A4: For poorly soluble kinase inhibitors and related heterocyclic compounds, a range of techniques can be employed. These are broadly categorized as physical and chemical modifications.[4] Physical methods include particle size reduction (micronization, nanosuspension) and solid dispersions, while chemical methods involve pH adjustment, salt formation, and complexation with agents like cyclodextrins.[4][5][6]

Troubleshooting Guide

This guide addresses specific experimental issues and provides a logical workflow for troubleshooting solubility problems.

Issue 1: The compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.

This common issue arises from the compound being less soluble in the final aqueous environment compared to the initial organic solvent.

Troubleshooting Workflow:

G start Precipitation observed upon dilution step1 Decrease final concentration start->step1 Initial step step2 Introduce a co-solvent (e.g., ethanol, PEG 400) step1->step2 If precipitation persists step3 Adjust pH of the aqueous buffer (acidic for weak bases) step2->step3 If co-solvent is insufficient step4 Utilize solubility enhancers (e.g., surfactants, cyclodextrins) step3->step4 For further enhancement end_node Compound remains in solution step4->end_node

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent results in biological assays due to poor solubility.

Poor solubility can lead to inaccurate and irreproducible data in cell-based or enzymatic assays.

Troubleshooting Steps:

  • Determine Kinetic Solubility: Before conducting biological assays, perform a kinetic solubility assessment in the final assay buffer.

  • Prepare Supersaturated Solutions (with caution): For some assays, creating a supersaturated solution immediately before use can be effective. However, the stability of this solution over the assay duration must be confirmed.

  • Employ Formulation Strategies: Consider more advanced formulation techniques such as creating a solid dispersion or a cyclodextrin inclusion complex to improve bioavailability in solution.[5][6]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol details the use of a co-solvent to improve the solubility of a hydrophobic compound in an aqueous buffer.

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[2]

  • Intermediate Dilution in Co-solvent: Prepare an intermediate dilution of the stock solution in a suitable co-solvent like ethanol or PEG 400. For instance, dilute the 10 mM DMSO stock 1:10 in ethanol to get a 1 mM solution in a 10% DMSO/90% ethanol mixture.[2]

  • Final Dilution in Aqueous Buffer: Add the intermediate dilution to your final aqueous buffer to achieve the desired working concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize effects on the biological system.

Protocol 2: Improving Solubility with pH Adjustment

For ionizable compounds, particularly weak bases, adjusting the pH of the aqueous medium can significantly improve solubility.[2]

Methodology:

  • Determine pKa: If the pKa of the compound is unknown, it can be predicted using computational tools or determined experimentally.

  • Prepare Acidic Buffer: Prepare an aqueous buffer with a pH at least 1-2 units below the determined or predicted pKa of the amine/imidazole groups.[2]

  • Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO).

  • Dilution into Acidic Buffer: Dilute the stock solution directly into the prepared acidic aqueous buffer with vigorous vortexing to facilitate dissolution.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersions improve solubility by dispersing the drug in a hydrophilic carrier in a solid state.[5][6]

Methodology:

  • Solvent Selection: Select a volatile organic solvent in which both the this compound and the hydrophilic carrier (e.g., PVP K30, Soluplus®) are soluble.

  • Dissolution: Dissolve the compound and the carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier weight ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[7]

  • Drying and Pulverization: Dry the resulting solid film under vacuum to remove any residual solvent. The dried product is then pulverized and sieved to obtain a fine powder.

Data Presentation

The following tables illustrate the potential improvements in solubility that can be achieved with the described techniques. Note that these are representative values for poorly soluble kinase inhibitors and actual results for this compound may vary.

Table 1: Effect of pH on Aqueous Solubility

pH of BufferSolubility (µg/mL)Fold Increase
7.4< 0.1-
5.01.515x
3.025.0250x
1.2150.01500x

Table 2: Effect of Co-solvents on Solubility in pH 7.4 Buffer

Co-solvent System (5% v/v)Solubility (µg/mL)Fold Increase
None< 0.1-
Ethanol0.88x
PEG 4002.525x
NMP5.252x

Table 3: Solubility of Solid Dispersions in pH 7.4 Buffer

FormulationDrug:Carrier RatioSolubility (µg/mL)Fold Increase
Unformulated Drug-< 0.1-
Solid Dispersion with PVP K301:215.0150x
Solid Dispersion with Soluplus®1:235.0350x

Visualizations

General Strategy for Solubility Enhancement

G start Poorly Soluble Compound: This compound phys_mod Physical Modifications start->phys_mod chem_mod Chemical Modifications start->chem_mod sub_phys1 Particle Size Reduction (Micronization, Nanosuspension) phys_mod->sub_phys1 sub_phys2 Solid Dispersions (with PVP, Soluplus®) phys_mod->sub_phys2 sub_phys3 Co-crystallization phys_mod->sub_phys3 sub_chem1 pH Adjustment (Acidic Buffers) chem_mod->sub_chem1 sub_chem2 Salt Formation chem_mod->sub_chem2 sub_chem3 Complexation (Cyclodextrins) chem_mod->sub_chem3 end_node Enhanced Aqueous Solubility sub_phys1->end_node sub_phys2->end_node sub_phys3->end_node sub_chem1->end_node sub_chem2->end_node sub_chem3->end_node

Caption: Overview of solubility enhancement strategies.

Experimental Workflow for Solid Dispersion Preparation

G step1 Dissolve Drug and Carrier in a common solvent step2 Solvent Evaporation (Rotary Evaporator) step1->step2 step3 Vacuum Drying step2->step3 step4 Pulverization and Sieving step3->step4 step5 Characterization (Solubility, Dissolution) step4->step5

Caption: Workflow for preparing solid dispersions.

References

"4-Imidazo[2,1-b]thiazol-6-yl-phenylamine stability issues in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine in solution. The following information is based on general chemical principles of the imidazo[2,1-b]thiazole and phenylamine moieties and should be used as a guide for experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily:

  • pH: The amine group in the phenylamine moiety and the nitrogen atoms in the imidazo[2,1-b]thiazole ring system are susceptible to protonation or deprotonation depending on the pH of the solution. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. Phenylamine itself is a weak base and reacts with strong acids.[1]

  • Oxidation: The phenylamine moiety is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of colored degradation products.

  • Light (Photostability): Aromatic and heterocyclic compounds can be sensitive to UV or visible light, leading to photodegradation. It is crucial to handle and store solutions of this compound protected from light.

  • Temperature: Elevated temperatures can increase the rate of all potential degradation reactions. For long-term storage, refrigeration or freezing is generally recommended.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents might not be suitable for long-term storage.

Q2: My solution of this compound is changing color. What could be the cause?

A2: A color change, typically to a brownish hue, is a common indicator of degradation, particularly oxidative degradation of the phenylamine moiety. This process can be initiated by exposure to air (oxygen) and/or light. The formation of oxidized polymeric species is often responsible for the discoloration.

Q3: What is the general stability of the imidazo[2,1-b]thiazole core?

A3: The imidazo[2,1-b]thiazole scaffold is a fused, bicyclic heteroaromatic ring system.[2] Generally, such aromatic systems are relatively stable.[2] However, the substituents on the ring system can significantly influence its reactivity and stability. The core itself is a weak base and can be protonated by strong acids.[2]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Solution
  • Possible Cause 1: Poor Solubility. The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures.

    • Troubleshooting Steps:

      • Verify the solubility of the compound in the selected solvent.

      • Consider gentle warming or sonication to aid dissolution.

      • If solubility remains an issue, consider using a co-solvent or a different solvent system. Common solvents for similar compounds include DMSO, DMF, and ethanol.[3][4]

  • Possible Cause 2: Salt Formation or pH Shift. If the solution is unbuffered, absorption of atmospheric CO2 can lower the pH, potentially causing the protonated form of the weakly basic compound to precipitate if its salt form is less soluble. Conversely, if the compound was dissolved as a salt, a shift in pH towards its pKa could cause the free base to precipitate. Phenylamine is only slightly soluble in water but dissolves in dilute acids to form a salt.[1]

    • Troubleshooting Steps:

      • Measure the pH of the solution.

      • Use a buffered solvent system appropriate for the desired pH range.

  • Possible Cause 3: Degradation Product Precipitation. An insoluble degradation product may be forming over time.

    • Troubleshooting Steps:

      • Analyze the precipitate separately if possible.

      • Review the storage conditions (light and temperature protection) to minimize degradation.

Issue 2: Loss of Compound Potency or Concentration Over Time
  • Possible Cause: Chemical Degradation. The compound is likely degrading in the solution.

    • Troubleshooting Steps:

      • Identify the Degradation Pathway: Use analytical techniques like HPLC-MS or LC-MS/MS to identify potential degradation products. This can provide clues about the degradation mechanism (e.g., oxidation, hydrolysis).

      • Control Storage Conditions:

        • Light: Store solutions in amber vials or wrapped in aluminum foil.

        • Temperature: Store solutions at a lower temperature (e.g., 4°C or -20°C). Perform a freeze-thaw stability study to ensure the compound is stable to repeated temperature cycles.

        • Oxygen: For highly sensitive compounds, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

      • pH Optimization: Conduct a stability study across a range of pH values using different buffers to determine the optimal pH for maximum stability.

      • Consider Stabilizers: For oxidative degradation, the addition of antioxidants (e.g., ascorbic acid, BHT) may be beneficial. However, the compatibility of any additive with the intended use of the compound must be verified. Phenylalanine has been shown to act as a stabilizer for some proteins, though its effect on small molecules is less documented.[5]

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound.

  • Objective: To quantify the concentration of the parent compound and detect the formation of degradation products over time.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase (Example):

    • A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for such compounds.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile).

    • Dilute the stock solution to a working concentration in the desired solution for the stability study (e.g., buffer, cell culture media).

    • Divide the solution into different storage conditions (e.g., room temperature with light, room temperature in dark, 4°C, -20°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

    • Inject the samples onto the HPLC system.

    • Monitor the peak area of the parent compound at its UV maximum wavelength. A decrease in the peak area over time indicates degradation.

    • Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.

Data Presentation

Table 1: Example Stability Data for this compound in Aqueous Buffer (pH 7.4) at Room Temperature
Time (hours)% Remaining (Protected from Light)% Remaining (Exposed to Light)Number of Degradation Peaks
0100.0100.00
498.595.21
896.188.72
2490.375.43
4882.560.13

Note: This is hypothetical data for illustrative purposes.

Visualizations

Diagram 1: Potential Degradation Pathways

cluster_main This compound cluster_deg Degradation Products A Parent Compound B Oxidized Phenylamine Derivatives (e.g., quinone-imine) A->B Oxidation (O2, light, metal ions) C Hydrolyzed Imidazole Ring Products A->C Hydrolysis (Strong Acid/Base) D Photodegradation Products A->D Photolysis (UV/Vis Light) Start Instability Observed (Precipitation, Color Change, Loss of Potency) CheckSolubility Is the compound fully dissolved? Start->CheckSolubility ChangeSolvent Optimize Solvent System (e.g., co-solvents, different solvent) CheckSolubility->ChangeSolvent No CheckStorage Review Storage Conditions (Light, Temperature, Headspace O2) CheckSolubility->CheckStorage Yes ChangeSolvent->CheckStorage OptimizeStorage Store protected from light, at lower temperature, under inert gas if necessary CheckStorage->OptimizeStorage CheckPH Is the solution buffered? OptimizeStorage->CheckPH OptimizePH Use appropriate buffer; Determine optimal pH for stability CheckPH->OptimizePH No Analytical Perform HPLC/LC-MS analysis to identify degradation products CheckPH->Analytical Yes OptimizePH->Analytical End Stable Solution Achieved Analytical->End

References

"reducing cytotoxicity of imidazo[2,1-b]thiazole derivatives in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiazole derivatives. The focus is on understanding and mitigating the in vitro cytotoxicity of these compounds.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of imidazo[2,1-b]thiazole derivatives.

Issue 1: High Cytotoxicity Observed in Preliminary Screens

Question: My new imidazo[2,1-b]thiazole derivative is showing high cytotoxicity against my target cancer cell line, but I'm concerned about its potential toxicity to normal cells. What are my next steps?

Answer:

High initial cytotoxicity is a common observation. The key is to determine if this effect is selective for cancer cells.

Recommended Actions:

  • Assess Selectivity: Test your compound against a non-cancerous cell line (e.g., HEK-293, normal human embryonic kidney cells) to determine its selectivity index (SI). A higher SI value indicates greater selectivity for cancer cells.

  • Dose-Response Analysis: Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for both cancerous and non-cancerous cell lines. This will provide a quantitative measure of cytotoxicity.

  • Structural Modification: Based on structure-activity relationship (SAR) studies, consider modifying the derivative to reduce general cytotoxicity. For instance, alterations to substituents on the phenyl rings attached to the imidazo[2,1-b]thiazole core can significantly impact cytotoxicity.[1]

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Question: I am observing significant variability in the IC50 values of my imidazo[2,1-b]thiazole derivative across different experimental runs. What could be the cause?

Answer:

Inconsistent results can stem from several factors related to experimental setup and execution.

Troubleshooting Steps:

  • Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition.

  • Compound Stability: Verify the stability of your compound in the culture medium over the duration of the experiment.

  • Assay Protocol: Strictly adhere to a standardized protocol for your cytotoxicity assay (e.g., MTT, LDH). Pay close attention to incubation times and reagent concentrations.

  • Control Compounds: Always include a positive control (e.g., Doxorubicin) and a negative control (vehicle) to benchmark your results.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for imidazo[2,1-b]thiazole derivatives?

A1: The primary mechanisms of cytotoxicity for this class of compounds include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death, which can be confirmed by Annexin V/PI staining, and observing changes in mitochondrial membrane potential.[1][2][3][4][5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific phases, often G0/G1 or G2/M, preventing cell proliferation.[1][3][5]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can lead to oxidative stress and subsequent cell death.[1][4]

Q2: How can I structurally modify an imidazo[2,1-b]thiazole derivative to reduce its cytotoxicity?

A2: Structure-toxicity relationship studies suggest that the cytotoxic profile can be modulated by altering the substituents on the core structure. For example, the presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., fluorine) on the phenyl rings can influence the compound's activity.[1] It is recommended to synthesize a small library of analogs with varied substituents to identify a derivative with an optimal balance of efficacy and reduced toxicity.

Q3: Which in vitro assays are essential for characterizing the cytotoxicity of a new imidazo[2,1-b]thiazole derivative?

A3: A standard panel of assays should include:

  • Initial Viability/Cytotoxicity Screen: MTT or LDH assay to determine the IC50 value.

  • Apoptosis Assay: Annexin V-FITC/PI staining to differentiate between apoptotic and necrotic cell death.

  • Mechanistic Assays:

    • JC-1 Assay: To measure changes in mitochondrial membrane potential, a key indicator of apoptosis.

    • DCFH-DA Assay: To quantify the generation of intracellular reactive oxygen species (ROS).

    • Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.

Data Presentation

Table 1: Comparative Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
9aMDA-MB-2315.2 ± 0.61HEK-293>50>9.6[1]
9iMDA-MB-2311.65 ± 0.38HEK-29335.2 ± 0.4121.3[1]
9mMDA-MB-2311.12 ± 0.43HEK-29348.1 ± 0.5342.9[1]
6dA5491.08HEK-293--[5]

Note: A higher SI value indicates greater selectivity for cancer cells over normal cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which indicates cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the imidazo[2,1-b]thiazole derivative and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Principle: The JC-1 dye exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, it forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, it remains as monomers and fluoresces green.

Protocol:

  • Treat cells with the test compound.

  • Incubate the cells with JC-1 staining solution.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity of both the red aggregates and green monomers using a fluorescence microscope or plate reader.

  • The ratio of red to green fluorescence is used to determine the change in ΔΨm.

DCFH-DA Assay for Intracellular ROS

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Load the cells with DCFH-DA.

  • Treat the cells with the imidazo[2,1-b]thiazole derivative.

  • Measure the fluorescence intensity of DCF at an excitation/emission of ~485/535 nm.

Cell Cycle Analysis

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase (G0/G1, S, G2/M) by flow cytometry.

Protocol:

  • Treat cells with the test compound.

  • Harvest and fix the cells in cold 70% ethanol.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cells with PI.

  • Analyze the DNA content by flow cytometry.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_modification Lead Optimization start Synthesized Derivative mtt MTT Assay (Cancer & Normal Cells) start->mtt ic50 Determine IC50 & SI mtt->ic50 apoptosis Annexin V/PI Assay ic50->apoptosis If promising SI mmp JC-1 Assay ic50->mmp If promising SI ros DCFH-DA Assay ic50->ros If promising SI cell_cycle Cell Cycle Analysis ic50->cell_cycle If promising SI sar SAR/STR Analysis apoptosis->sar mmp->sar ros->sar cell_cycle->sar modify Structural Modification sar->modify retest Re-evaluate Cytotoxicity modify->retest retest->ic50

Caption: Experimental workflow for evaluating and optimizing imidazo[2,1-b]thiazole derivatives.

apoptosis_pathway compound Imidazo[2,1-b]thiazole Derivative ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito mmp Loss of ΔΨm mito->mmp caspase Caspase Activation mmp->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway for imidazo[2,1-b]thiazole-induced apoptosis.

troubleshooting_logic start High Cytotoxicity Observed q1 {Is the effect selective for cancer cells?|Test on normal cell line (e.g., HEK-293)} start->q1 a1_yes Proceed with Mechanistic Studies q1->a1_yes Yes a1_no Reduce Cytotoxicity q1->a1_no No q2 {How to reduce cytotoxicity?|Perform SAR/STR analysis} a1_no->q2 a2 Synthesize Analogs with Modified Substituents q2->a2

Caption: Troubleshooting logic for addressing high cytotoxicity in imidazo[2,1-b]thiazole derivatives.

References

Technical Support Center: Overcoming Resistance to Imidazo[2,1-b]thiazole Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine and related compounds in cancer cell lines. The information is compiled from studies on similar imidazo-fused heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to our lead Imidazo[2,1-b]thiazole compound. What are the potential mechanisms of resistance?

A1: While resistance to this compound is a specific area of ongoing research, studies on related imidazo-fused compounds suggest several potential mechanisms. These can be broadly categorized as:

  • Target Alteration: Mutations or altered expression of the primary molecular target of your compound can prevent effective binding.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For instance, resistance to BRAF inhibitors can be mediated by the activation of parallel pathways.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration.[2]

  • Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire a more resistant phenotype. Modulation of EMT regulators like E-cadherin and vimentin has been observed in the context of imidazothiadiazole activity.[3][4]

  • Alterations in Downstream Effectors: Changes in the expression or phosphorylation status of downstream signaling molecules can also contribute to resistance.

Q2: Are there any known strategies to overcome resistance to this class of compounds?

A2: Yes, based on preclinical studies with related molecules, several strategies can be explored:

  • Combination Therapy: Combining your Imidazo[2,1-b]thiazole compound with other chemotherapeutic agents can be effective. For example, some imidazothiadiazole derivatives have been shown to potentiate the effects of gemcitabine.[5]

  • Development of Novel Analogs: Synthesizing and screening new derivatives of the parent compound may yield molecules that can overcome resistance mechanisms. This could involve modifications to improve target binding or to evade efflux pumps.[3][4][6]

  • Targeting Bypass Pathways: If a specific bypass pathway is identified, using an inhibitor for a key kinase in that pathway could restore sensitivity. For example, targeting the PTK2/FAK pathway has shown promise for some imidazothiadiazoles.[3][4][5]

  • Modulation of Drug Transporters: Using inhibitors of efflux pumps like ABCB1 could increase the intracellular concentration of your compound.[2]

Q3: How can I determine if my resistant cells are overexpressing efflux pumps?

A3: A common method is to use a rhodamine 123 accumulation assay. Rhodamine 123 is a substrate for P-glycoprotein (ABCB1). In cells overexpressing this pump, the dye is actively transported out, resulting in low intracellular fluorescence. If your compound competes for the same efflux pump, its presence would inhibit rhodamine 123 efflux, leading to increased fluorescence, which can be measured by flow cytometry.[2]

Troubleshooting Guides

Problem 1: Decreased Compound Efficacy in Long-Term Cultures

If you observe a gradual loss of cytotoxic or anti-proliferative activity of your this compound compound over time, your cell line may be developing resistance.

Workflow for Investigating Acquired Resistance:

G start Decreased Compound Efficacy Observed ic50 Confirm Resistance: Determine IC50 in parental vs. resistant cells start->ic50 mechanism Investigate Mechanism ic50->mechanism efflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) mechanism->efflux Hypothesis 1 pathway Profile Signaling Pathways (e.g., Kinase Phosphorylation Array) mechanism->pathway Hypothesis 2 emt Analyze EMT Markers (e.g., Western Blot for E-cadherin, Vimentin) mechanism->emt Hypothesis 3 strategy Develop Counter-Strategy efflux->strategy pathway->strategy emt->strategy combo Test Combination Therapies strategy->combo analog Screen Novel Analogs strategy->analog inhibitor Use Pathway-Specific Inhibitors strategy->inhibitor

Caption: Workflow for investigating and addressing acquired resistance.

Experimental Protocols:

  • Cell Viability Assay (SRB Assay):

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24-48 hours.

    • Treat cells with a serial dilution of your compound and a standard drug (e.g., cisplatin) for 48 hours.[7]

    • Fix the cells with 10% ice-cold trichloroacetic acid (TCA) for 1 hour at 4°C.[7]

    • Wash the plates five times with water and air dry.

    • Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

    • Wash the plates four times with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Read the absorbance at 510 nm.

    • Calculate the IC50 values by plotting the percentage of cell growth inhibition against the drug concentration.

Problem 2: Compound Shows Efficacy in Monolayer but not in 3D Spheroid Cultures

This could indicate that the compound has poor penetration in a tumor-like microenvironment or that cells in a 3D culture have an inherently more resistant phenotype.

Potential Mechanisms and Solutions:

  • Drug Penetration: Assess the compound's ability to penetrate spheroids using techniques like mass spectrometry imaging or by dissociating the spheroids after treatment and measuring the intracellular drug concentration.

  • 3D-Specific Resistance: Cells in spheroids can exhibit altered gene expression, including upregulation of survival pathways. The strategies mentioned in A2, such as combination therapy, might be effective. Some imidazo[2,1-b][2][4][7]thiadiazole derivatives have shown efficacy in both monolayer and spheroid cultures.[5]

Data on Antiproliferative Activity of Imidazo-Fused Compounds:

Compound ClassCell LineIC50 (µM)Notes
Imidazo[2,1-b][2][4][7]thiadiazole (12a)NCI-60 Panel0.23 - 11.4Broad-spectrum activity.[3][4]
Imidazo[2,1-b][2][4][7]thiadiazole (12h)NCI-60 Panel0.29 - 12.2Broad-spectrum activity.[3][4]
Imidazo[2,1-b][2][4][7]thiadiazole (12b, 13g)Pancreatic Ductal Adenocarcinoma (PDAC)Micromolar to sub-micromolarActive against gemcitabine-resistant Panc-1R cells.[3][4]
Imidazo[2,1-b][2][4][7]thiadiazole (9c)Pancreatic Cancer (SUIT-2, Capan-1, Panc-1)5.11 - 10.8Also inhibited cell migration.[8]
Imidazo[2,1-b][2][4][7]thiadiazole (1a, 1b)Peritoneal Mesothelioma (MesoII, STO)0.59 - 2.81Effective in both monolayer and spheroids.[5]
Isobenzofuran-based Imidazo[2,1-b][2][4][7]thiadiazole (3c)Breast Cancer (MCF-7)35.81Exhibited better inhibition than cisplatin in this study.[7]
Problem 3: Resistant Cells Show Increased Migratory and Invasive Properties

This may suggest the involvement of Epithelial-to-Mesenchymal Transition (EMT) or the activation of kinases involved in cell motility, such as Focal Adhesion Kinase (FAK).

Signaling Pathway Implicated in Resistance and Motility:

G Drug Imidazo[2,1-b]thiazole Compound pFAK p-FAK Drug->pFAK Inhibition FAK PTK2/FAK FAK->pFAK Phosphorylation Migration Cell Migration & Spheroid Shrinkage pFAK->Migration Proliferation Cell Proliferation pFAK->Proliferation EMT EMT Modulation (E-cadherin, Vimentin) pFAK->EMT

Caption: Inhibition of PTK2/FAK phosphorylation by imidazothiadiazoles.[3][4][5]

Experimental Protocols:

  • Wound Healing (Scratch) Assay:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells and replace with fresh media containing the test compound at a sub-lethal concentration (e.g., a fraction of the IC50).

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 4, 8, 20, 24 hours).[8]

    • Measure the width of the scratch at different time points to quantify cell migration.

  • FAK Phosphorylation ELISA:

    • Culture cells and treat them with your compound for the desired time.

    • Lyse the cells and collect the protein extracts.

    • Use a commercially available ELISA kit specific for phosphorylated FAK (p-FAK) to quantify the levels of p-FAK relative to total FAK or a loading control. This has been used to validate FAK inhibition by imidazothiadiazoles.[3][4]

By systematically applying these troubleshooting guides and experimental protocols, researchers can better understand the mechanisms of resistance to this compound and develop effective strategies to overcome it.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during biological assays involving imidazo[2,1-b]thiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific problems that can lead to inconsistent results in your experiments.

Compound Handling and Solubility

Question 1: I'm observing variable potency (e.g., IC50 values) for my imidazo[2,1-b]thiazole compound between experiments. What could be the cause?

Answer: Inconsistent potency is a frequent issue and can often be traced back to compound handling and solubility. Imidazo[2,1-b]thiazole derivatives can have poor aqueous solubility.

Troubleshooting Steps:

  • Stock Solution Preparation:

    • Ensure your compound is fully dissolved in 100% DMSO before preparing serial dilutions.

    • Brief sonication can aid in dissolving the compound.

    • Visually inspect your stock solution for any precipitate before each use.

  • Working Concentrations:

    • Minimize the final DMSO concentration in your assay. High concentrations of DMSO can inhibit kinase activity and affect cell health.[1] It is advisable to keep the final DMSO concentration below 0.5% and consistent across all wells.

    • When diluting your compound in aqueous buffer, do so just before adding it to the assay plate to minimize precipitation.

  • Compound Stability:

    • Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C.[1]

Question 2: My imidazo[2,1-b]thiazole derivative shows good activity in a biochemical assay but is significantly less potent in a cell-based assay. Why is there a discrepancy?

Answer: This is a common observation and can be attributed to several factors related to the complexity of a cellular environment compared to a simplified biochemical system.

Troubleshooting Steps:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

    • Consider structure-activity relationship (SAR) data if available, as minor structural changes can significantly impact permeability.

  • Protein Binding: Imidazo[2,1-b]thiazoles can bind to serum proteins, such as albumin, in the cell culture medium.[2] This binding reduces the free concentration of the compound available to interact with its target.

    • Experiment Suggestion: Compare the compound's activity in serum-free and serum-containing media. A significant rightward shift in the IC50 curve in the presence of serum suggests protein binding.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

    • Experiment Suggestion: Test your compound in the presence of known efflux pump inhibitors.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

Assay-Specific Issues

Question 3: I am using a fluorescence-based assay and I suspect my imidazo[2,1-b]thiazole compound is interfering with the readout. How can I check for this?

Answer: Compound interference is a common source of artifacts in fluorescence-based assays.

Troubleshooting Steps:

  • Run a Control Experiment: Prepare a set of wells containing the assay buffer, detection reagents, and your compound at the concentrations being tested, but without the enzyme or cells.

  • Measure Fluorescence: If you observe a significant signal in these control wells, it indicates that your compound is intrinsically fluorescent at the excitation and emission wavelengths of the assay.

  • Correct for Interference: If interference is confirmed, you will need to subtract the background fluorescence from your experimental wells.

Question 4: I am seeing a high background signal in my kinase assay. What are the potential causes and solutions?

Answer: A high background signal can mask the true inhibitory effect of your compound.

Troubleshooting Steps:

  • Enzyme Autophosphorylation: Some kinases can autophosphorylate, leading to a signal in the absence of a substrate.

    • Solution: Optimize the kinase concentration to the lowest level that provides a robust signal-to-background ratio. Run control experiments without the substrate to quantify the contribution of autophosphorylation.[1]

  • Reagent Impurity: Impurities in ATP or the substrate can contribute to the background signal.

    • Solution: Use high-purity reagents and ensure that your ATP solution is freshly prepared and at the correct pH.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various imidazo[2,1-b]thiazole derivatives against different biological targets. This data is intended to provide a reference range for expected potencies. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 1: Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
6d A549Lung1.08[2][3]
9i MDA-MB-231Breast1.65[4][5]
9m MDA-MB-231Breast1.12[4][5]
11x A549Lung0.64 - 1.44[6]
4g A549Lung0.92[7]
4h A549Lung0.78[7]
10k MelanomaSkin2.68[8]
23 MCF-7Breast1.81
39 MCF-7Breast4.95

Table 2: Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDKinase TargetIC50 (nM)Reference
1zb V600E-B-RAF0.978[4]
1zb RAF1 (C-RAF)8.2[4]
10l V600E B-Raf1.20[8]
10n V600E B-Raf4.31[8]
10o V600E B-Raf6.21[8]

Table 3: COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDIC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
6a 0.08>1250[9][10]
6b 0.12>833[9]
6c 0.16>625[9]
6d 0.11>909[9]
6e 0.10>1000[9]
6f 0.09>1111[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of imidazo[2,1-b]thiazole derivatives.

MTT Cytotoxicity Assay

This protocol is used to assess the effect of a compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • Imidazo[2,1-b]thiazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

BRAF Kinase Assay (Luminescence-based)

This protocol is for determining the in vitro inhibitory activity of a compound against BRAF kinase.

Materials:

  • Recombinant BRAF enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • BRAF substrate (e.g., MEK1)

  • Imidazo[2,1-b]thiazole compound stock solution (in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution by diluting the BRAF enzyme in 1X kinase buffer.

    • Prepare a 4X substrate/ATP solution in 1X kinase buffer. The final ATP concentration should ideally be at the Km for the kinase.

    • Prepare serial dilutions of the imidazo[2,1-b]thiazole compound in DMSO. Then, dilute these solutions in 1X kinase buffer to a 4X final concentration.

  • Assay Setup:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • For the positive control (100% activity), add 5 µL of 1X kinase buffer containing the same final DMSO concentration as the inhibitor wells.

    • For the negative control (0% activity), add 5 µL of 1X kinase buffer.

  • Enzyme Addition: Add 10 µL of the 2X kinase solution to all wells except the negative controls. Add 10 µL of 1X kinase buffer to the negative control wells.

  • Reaction Initiation: Add 5 µL of the 4X substrate/ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Detection: Add 20 µL of the ATP detection reagent to all wells to stop the reaction. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background luminescence (negative control) from all other readings. Normalize the data to the positive control and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Assay

This fluorescence-based assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[2][6][7][11][12]

Materials:

  • Tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter

  • Imidazo[2,1-b]thiazole compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (e.g., Paclitaxel)

  • Black 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the imidazo[2,1-b]thiazole compound and controls in polymerization buffer.

  • Reaction Mixture: In a pre-warmed 96-well plate, add the tubulin, GTP, and fluorescent reporter to the polymerization buffer.

  • Initiation of Polymerization: Add the compound dilutions or controls to the reaction mixture.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60 minutes at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity versus time. The rate of tubulin polymerization is determined from the initial linear portion of the curve. Calculate the percentage of inhibition of polymerization for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation ImidazoThiazole Imidazo[2,1-b]thiazole (BRAF Inhibitor) ImidazoThiazole->BRAF

Caption: The MAPK/ERK signaling pathway is often hyperactivated in cancer.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Inconsistent Assay Results Step1 Step 1: Verify Compound Integrity - Check solubility in DMSO - Prepare fresh dilutions - Avoid freeze-thaw cycles Start->Step1 Step2 Step 2: Assess Assay Conditions - Optimize DMSO concentration - Evaluate effect of serum proteins - Check for assay interference Step1->Step2 Step3 Step 3: Review Controls - Positive and negative controls - Vehicle control - Z' factor Step2->Step3 Step4 Step 4: Refine Protocol - Adjust incubation times - Optimize enzyme/cell concentrations Step3->Step4 End End: Consistent and Reliable Data Step4->End Troubleshooting_Logic Problem Inconsistent IC50 Values CheckSolubility Is the compound fully dissolved in the final assay buffer? Problem->CheckSolubility SolubilityIssue Action: Use sonication, prepare fresh dilutions, lower final concentration. CheckSolubility->SolubilityIssue No CheckInterference Is the compound interfering with the assay readout? CheckSolubility->CheckInterference Yes SolubilityIssue->Problem InterferenceIssue Action: Run controls without enzyme/cells to quantify and correct for interference. CheckInterference->InterferenceIssue Yes CheckSerumEffect Does the IC50 shift in the presence of serum? CheckInterference->CheckSerumEffect No InterferenceIssue->Problem SerumEffect Indicates protein binding. Consider this in data interpretation. CheckSerumEffect->SerumEffect Yes ConsistentData Consistent Data CheckSerumEffect->ConsistentData No SerumEffect->ConsistentData

References

Technical Support Center: Synthesis of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine and its derivatives. The information is based on established synthetic methodologies for the imidazo[2,1-b]thiazole scaffold, primarily the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the imidazo[2,1-b]thiazole core?

A1: The most prevalent method for constructing the imidazo[2,1-b]thiazole scaffold is the Hantzsch thiazole synthesis. This typically involves the condensation of an α-haloketone with a substituted thiourea or 2-aminothiazole.[1][2][3][4] Variations of this method, such as microwave-assisted synthesis, have been developed to improve yields and reduce reaction times.[1] One-pot multicomponent reactions, like the Groebke–Blackburn–Bienaymé reaction, also offer an efficient alternative for synthesizing this heterocyclic system.[5]

Q2: What are the typical starting materials for the synthesis of a 6-phenyl-substituted imidazo[2,1-b]thiazole?

A2: A common approach involves the reaction of a 2-aminothiazole with a 2-bromo-1-phenylethanone derivative.[1] The specific substituents on the phenyl ring will determine the final structure of the 6-phenyl group.

Q3: Are there any alternative, greener synthetic methods available?

A3: Yes, green chemistry approaches have been explored for the synthesis of imidazo[2,1-b]thiazole derivatives. These include the use of reusable catalysts like silica-supported tungstosilisic acid and solvent-free or ultrasonic irradiation conditions to improve efficiency and reduce environmental impact.[3] Isocyanide-based multicomponent reactions are also considered a greener alternative due to their high atom economy and procedural simplicity.[5]

Q4: What are the key biological activities associated with the imidazo[2,1-b]thiazole scaffold?

A4: The imidazo[2,1-b]thiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anthelmintic properties.[6][7][8][9]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incorrect Reaction Conditions Optimize reaction temperature, time, and solvent. For Hantzsch synthesis, refluxing in ethanol is common.[8][10] Microwave-assisted synthesis can significantly improve yields and reduce reaction times.[1]
Poor Quality of Starting Materials Ensure the purity of reactants, especially the α-haloketone, as impurities can lead to side reactions. Recrystallize or purify starting materials if necessary.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Side Reactions Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric 2-imino-2,3-dihydrothiazoles.[2] Neutral reaction conditions generally favor the desired 2-aminothiazole product.
Problem 2: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of Unreacted Starting Materials If starting materials are present, adjust the stoichiometry of the reactants in subsequent reactions. Purification can often be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[7][10]
Formation of Multiple Products The presence of multiple spots on TLC may indicate side reactions. Isomeric products can be challenging to separate. Careful selection of chromatographic conditions (solvent system and stationary phase) is crucial.
Product is an Insoluble Solid If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a suitable solvent to remove soluble impurities.[8] Further purification can be achieved by recrystallization from a high-boiling point solvent.

Experimental Protocols

General Protocol for the Synthesis of 6-Phenylimidazo[2,1-b]thiazole (A Precursor to the Target Molecule)

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.

  • Reaction Setup: To a solution of 2-aminothiazole (1.0 mmol) in ethanol (10 mL), add the appropriately substituted 2-bromo-1-phenylethanone (1.0 mmol).

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours (e.g., 8-24 hours).[1][8] The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 6-phenylimidazo[2,1-b]thiazole.[7]

Quantitative Data Summary (Example from Literature for Analogous Compounds)

Reaction MethodSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingMethanolReflux8 hLower[1]
Microwave-AssistedMethanol9030 minup to 95[1]
One-Pot (GBBR)Toluene10030 min78[5]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminothiazole 2-Aminothiazole Hantzsch Condensation Hantzsch Condensation 2-Aminothiazole->Hantzsch Condensation alpha-Halo Ketone 2-Bromo-1-(4-aminophenyl)ethanone alpha-Halo Ketone->Hantzsch Condensation Target Molecule This compound Hantzsch Condensation->Target Molecule

Caption: General synthetic workflow for this compound.

Troubleshooting_Flowchart start Start Synthesis check_yield Low or No Yield? start->check_yield optimize_conditions Optimize Temp, Time, Solvent check_yield->optimize_conditions Yes purification_issue Purification Difficulty? check_yield->purification_issue No check_purity Check Starting Material Purity optimize_conditions->check_purity failure Consult Further Literature optimize_conditions->failure monitor_reaction Monitor with TLC check_purity->monitor_reaction check_purity->failure monitor_reaction->purification_issue recrystallize Recrystallize Product purification_issue->recrystallize Yes success Successful Synthesis purification_issue->success No column_chrom Perform Column Chromatography recrystallize->column_chrom column_chrom->success

Caption: A troubleshooting flowchart for the synthesis of imidazo[2,1-b]thiazole derivatives.

References

Validation & Comparative

A Comparative Analysis of Imidazo[2,1-b]thiazole-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: While the specific compound "4-Imidazo[2,1-b]thiazol-6-yl-phenylamine" is not extensively characterized in publicly available literature, the imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of a multitude of potent kinase inhibitors. This guide, therefore, provides a comparative analysis of representative imidazo[2,1-b]thiazole derivatives against established kinase inhibitors, offering valuable insights for researchers and drug development professionals in the field of oncology and beyond.

The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Its rigid, bicyclic nature allows for the precise spatial orientation of substituents, facilitating targeted interactions with the ATP-binding pocket of various protein kinases. This has led to the discovery of numerous derivatives with potent inhibitory effects on key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and B-RAF.[3][4]

This guide will compare selected imidazo[2,1-b]thiazole-based inhibitors targeting EGFR and B-RAF with clinically approved drugs, Erlotinib and Vemurafenib, respectively.

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the in vitro potency of selected imidazo[2,1-b]thiazole derivatives in comparison to established kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: Comparison of EGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Imidazothiazole-oxadiazole hybrid 11aEGFR99Erlotinib46
Imidazothiazole-oxadiazole hybrid 11bEGFR86Erlotinib46
2,3-dihydroimidazo[2,1-b]thiazole derivative 8EGFR (wild-type)35.5Erlotinib-
2,3-dihydroimidazo[2,1-b]thiazole derivative 8EGFR (T790M mutant)66Erlotinib-
Benzimidazole–thiazole hybrid 28EGFR71.67Erlotinib152.59

Data sourced from multiple studies.[3]

Table 2: Comparison of B-RAF Inhibitors

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Imidazothiazole derivative 39B-RAF (V600E)0.978Sorafenib-
Imidazothiazole derivative 39RAF18.2Sorafenib-
Thiazole derivative 7bB-RAF (V600E)36.3Dabrafenib-
Thiazole derivative 11cB-RAF (V600E)-Dabrafenib-
Thiazole derivative 13aB-RAF (V600E)-Dabrafenib-

Data sourced from multiple studies.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of common assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: B-RAF V600E)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagents and Materials:

    • Recombinant human B-RAF (V600E) enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., a synthetic peptide with a tyrosine or serine/threonine residue)

    • Test compounds (solubilized in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Add 5 µL of kinase buffer containing the B-RAF (V600E) enzyme to each well of a 384-well plate.

    • Add 2.5 µL of the test compound at various concentrations (typically a serial dilution). A DMSO control is also included.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture containing the substrate peptide and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.

  • Reagents and Materials:

    • Cancer cell line (e.g., A375 melanoma cells for B-RAF inhibitors)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (solubilized in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • The absorbance is directly proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF B-RAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation EGF EGF EGF->EGFR Erlotinib Erlotinib Erlotinib->EGFR Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: Simplified MAPK/ERK signaling pathway showing inhibition points of Erlotinib and Vemurafenib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Selectivity->Proliferation_Assay Western_Blot Western Blot (Target Phosphorylation) Proliferation_Assay->Western_Blot Xenograft Xenograft Tumor Model Western_Blot->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Lead_Compound Lead Imidazo[2,1-b]thiazole Derivative Lead_Compound->Kinase_Assay

Caption: General experimental workflow for the preclinical evaluation of kinase inhibitors.

References

A Comparative Analysis of the Anticancer Potential of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its derivatives have garnered significant attention for their potential as anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[2] This guide provides a comparative overview of the anticancer activity of recently developed imidazo[2,1-b]thiazole derivatives, supported by experimental data from in vitro studies. It details the methodologies employed in their evaluation and visualizes the key signaling pathways implicated in their mechanism of action.

Comparative Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

The antitumor efficacy of various imidazo[2,1-b]thiazole derivatives has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data below summarizes the IC50 values for several promising derivatives from different studies.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Target/MechanismReference
9m Aryl hydrazoneMDA-MB-231 (Breast)1.12Apoptosis Induction, G0/G1 Arrest[1][3]
9i Aryl hydrazoneMDA-MB-231 (Breast)1.65Apoptosis Induction, G0/G1 Arrest[1][3]
6d Benzimidazole conjugateA549 (Lung)1.08Microtubule Targeting, G2/M Arrest[4]
ITC-2 Chalcone-basedMCF-7, A-549, HT-29Very Low IC50Mitochondrial-mediated Apoptosis[5]
7a Noscapine N-conjugateMIAPaCa-2 (Pancreatic)4.2Not specified[6]
11b, 11c, 11e, 11o Noscapine O-conjugatesPancreatic Cancer CellsEffectiveNot specified[6]
27c Pyrimidine derivativeNCI-60 PanelHigh ActivityPan-RAF Inhibition[7]
38a Pyrimidine derivativeNCI-60 PanelHigh ActivityPan-RAF Inhibition[7]
11a S-alkylated oxadiazoleEGFR Kinase0.099EGFR Kinase Inhibition[8]
11b S-alkylated oxadiazoleEGFR Kinase0.086EGFR Kinase Inhibition[8]

Experimental Protocols

The evaluation of anticancer activity involves a series of standardized in vitro assays. Below are the detailed methodologies for key experiments frequently cited in the study of imidazo[2,1-b]thiazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[9] Cells are incubated for a period of 48-72 hours.

  • Reagent Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. The plate is then incubated for another 2-4 hours.

  • Data Acquisition: Living cells with active mitochondrial reductases convert the tetrazolium salt into a colored formazan product. A solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest caused by the test compounds.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the imidazo[2,1-b]thiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed again with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using specialized software to generate a histogram that shows the number of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M phase) indicates that the compound interferes with cell cycle progression at that checkpoint.[3][4]

Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Procedure: Cells are treated with the test compound for a specified time. They are then harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes.

  • Analysis: The stained cells are immediately analyzed by flow cytometry. The results allow for the quantification of cells in different states: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[4]

Mechanisms of Action and Signaling Pathways

Imidazo[2,1-b]thiazole derivatives exert their anticancer effects through various mechanisms. The following diagrams illustrate a general experimental workflow and some of the key signaling pathways targeted by these compounds.

G cluster_0 Pre-clinical Evaluation A Synthesis of Imidazo[2,1-b]thiazole Derivatives B In Vitro Screening (MTT/XTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies (Cell Cycle, Apoptosis, Kinase Assays) C->D E Lead Compound Identification D->E F In Vivo Studies (Xenograft Models) E->F

Typical workflow for anticancer drug discovery.
Microtubule Destabilization

Certain derivatives, such as the imidazo[2,1-b]thiazole-benzimidazole conjugate 6d , act as microtubule-targeting agents.[4] They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule dynamics is critical for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][10]

G cluster_pathway Microtubule Targeting Pathway Compound Imidazo[2,1-b]thiazole Derivative (e.g., 6d) Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Inhibition of tubulin polymerization and cell cycle arrest.
Kinase Inhibition: Targeting the RAF/MEK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and proliferation. The BRAF kinase is a key component, and its mutation (e.g., V600E) can lead to pathway hyperactivation and uncontrolled cell growth, particularly in melanoma.[7] Some imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF inhibitors, blocking the signal transduction from RAF to MEK and ERK, thereby inhibiting proliferation.[7]

G cluster_pathway RAF/MEK/ERK (MAPK) Pathway Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF BRAF / CRAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazo[2,1-b]thiazole Derivative (e.g., 38a) Inhibitor->RAF Inhibits

Inhibition of the MAPK signaling cascade by RAF inhibitors.
Induction of Mitochondrial-Mediated Apoptosis

Many imidazo[2,1-b]thiazole derivatives induce apoptosis, or programmed cell death, as their primary cytotoxic mechanism.[3][5] One of the major pathways is the intrinsic or mitochondrial pathway. This is often characterized by the disruption of the mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in cell death.

G cluster_pathway Mitochondrial Apoptosis Pathway Compound Imidazo[2,1-b]thiazole Derivative Mito Mitochondrion Compound->Mito MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Induction of apoptosis via the intrinsic mitochondrial pathway.

References

Comparative Analysis of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanism of action, comparative performance, and experimental validation of a promising class of anti-inflammatory and anticancer agents.

The 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core structure have shown potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents.[2][3][4] This guide provides a comprehensive comparison of these compounds, focusing on their primary mechanism of action as selective cyclooxygenase-2 (COX-2) inhibitors, and benchmarks their performance against established drugs and other alternatives.

Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism of action for many biologically active this compound derivatives is the selective inhibition of the COX-2 enzyme.[5] COX-2 is an inducible enzyme that plays a crucial role in mediating inflammation and pain. It is also overexpressed in various types of cancers, contributing to tumor growth and progression.[5] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation and exert anti-proliferative effects with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]

The binding of these inhibitors to the active site of the COX-2 enzyme prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The selectivity for COX-2 is attributed to specific structural features of the imidazo[2,1-b]thiazole scaffold and its substituents, which allow for a better fit into the larger and more flexible active site of COX-2 compared to COX-1.[5]

Beyond COX-2 inhibition, other mechanisms have been reported for related imidazo[2,1-b]thiazole derivatives, including the inhibition of Mycobacterium tuberculosis Pantothenate synthetase and interference with microtubule assembly, highlighting the versatility of this chemical scaffold.[2][6] Some derivatives have also been shown to modulate signaling pathways involving ERK1/2, AKT, and p38MAPK.[7]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzes PLA2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins (PGE2, etc.) COX2_Enzyme->Prostaglandins converts to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Cancer_Progression Cancer Progression Prostaglandins->Cancer_Progression Inhibitor 4-Imidazo[2,1-b]thiazol- 6-yl-phenylamine Derivatives Inhibitor->COX2_Enzyme inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound derivatives.

Comparative Performance Data

The following tables summarize the in vitro activity of various this compound derivatives and compare them with standard drugs.

Table 1: Comparative COX-1 and COX-2 Inhibition
CompoundR-group on PhenylamineIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
Derivative 6a 4-(methylsulfonyl)>1000.08>1250
Derivative 6b 4-(methylsulfonyl)>1000.12>833
Derivative 6c 4-(methylsulfonyl)>1000.11>909
Derivative 6d 4-(methylsulfonyl)31.50.10315
Derivative 6e 4-(methylsulfonyl)25.10.09279
Derivative 6f 4-(methylsulfonyl)>1000.16>625
Derivative 6g 4-(methylsulfonyl)28.30.14202
Celecoxib (Reference)150.04375

Data sourced from a study on N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine and its analogs.[5] The specific substitutions on the imidazo[2,1-b]thiazole core vary for each derivative.

Table 2: Comparative Anticancer Activity (IC50 in µM)
CompoundA375P (Melanoma)HeLa (Cervical)A549 (Lung)MCF-7 (Breast)DU-145 (Prostate)
Derivative 15 <1----
Derivative 16 <1----
Derivative 18 <1----
Derivative 22 <1----
Derivative 26 <1----
Derivative 27 <1----
Derivative 31 <1----
Conjugate 6d ->101.082.123.54
Sorafenib 1.12----
Combretastatin A-4 -0.0040.0030.0020.005

Data for derivatives 15, 16, 18, 22, 26, 27, and 31 are from a study comparing their potency to Sorafenib in a human melanoma cell line.[8] Data for conjugate 6d is from a study on microtubule-targeting agents, with Combretastatin A-4 as a reference.[6]

Table 3: Comparative Antitubercular Activity
CompoundR-group on PhenylamineMIC (µM)IC50 (µM)CC50 (MRC-5 cells) (µM)Therapeutic Index (CC50/IC50)
IT02 Varied10.22->128>12.5
IT03 Varied14.59->128>8.8
IT04 Varied12.80->128>10.0
IT06 2,4-dichloro15.222.03>128>63.1
IT10 4-nitro7.052.32>128>55.2

Data sourced from a study on imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis H37Ra.[2]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole

This protocol outlines the synthesis of the core scaffold used in the development of selective COX-2 inhibitors.[5]

  • Preparation of (Methylsulfonyl)acetophenone: Oxone is used to prepare (methylsulfonyl)acetophenone in a THF/water mixture.

  • Bromination: The resulting acetophenone is brominated using bromine in chloroform at room temperature to yield α-bromo-4-(methylsulfonyl)acetophenone.

  • Cyclization: The α-bromo-4-(methylsulfonyl)acetophenone is then treated with 2-aminothiazole to yield 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.

  • Derivatization: Target molecules are synthesized by reacting the core scaffold with appropriate aliphatic amines and formalin in acetic acid.

  • Purification and Characterization: The purity of the final products is determined by thin-layer chromatography, and their structures are confirmed by IR, 1H NMR, and ESI-MS.

In Vitro COX-1/COX-2 Inhibition Assay (Chemiluminescent Enzyme Assay)

This assay is used to determine the potency and selectivity of the synthesized compounds.[5]

COX_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation_Step Incubate enzymes with test compounds or vehicle Compound_Prep->Incubation_Step Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions Enzyme_Prep->Incubation_Step Substrate_Prep Prepare Arachidonic Acid (substrate) solution Reaction_Start Initiate reaction by adding Arachidonic Acid Substrate_Prep->Reaction_Start Incubation_Step->Reaction_Start Reaction_Stop Stop reaction after a defined time Reaction_Start->Reaction_Stop PG_Detection Measure Prostaglandin production using a chemiluminescent ELISA kit Reaction_Stop->PG_Detection IC50_Calc Calculate IC50 values from dose-response curves PG_Detection->IC50_Calc

References

Comparative Analysis of the Kinase Cross-Reactivity of Quizartinib, an Imidazo[2,1-b]benzothiazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of Quizartinib (AC220), a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Quizartinib features a core structure related to the 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine scaffold and serves as a well-characterized example for understanding the cross-reactivity of this class of compounds with other kinases. The data presented is derived from comprehensive kinome-wide screening and is intended to inform research and drug development efforts by providing a clear overview of on-target and off-target activities.

Introduction to Quizartinib and Kinase Selectivity

Quizartinib (N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea) is a type II tyrosine kinase inhibitor that targets the inactive conformation of the FLT3 kinase.[3] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target.[4] The clinical efficacy of kinase inhibitors is not only determined by their potency against the intended target but also by their selectivity across the entire kinome. Off-target kinase interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a comprehensive assessment of cross-reactivity is essential.

Kinome-Wide Selectivity Profiling of Quizartinib

The cross-reactivity of Quizartinib has been extensively studied using competitive binding assays, such as the KINOMEscan® platform. This technology measures the binding affinity (expressed as the dissociation constant, Kd) of a compound against a large panel of kinases. In a comprehensive screen against 404 non-mutant kinases, Quizartinib was found to be highly selective for its primary target, FLT3.[1]

The following table summarizes the significant on-target and off-target interactions of Quizartinib, with a focus on kinases for which a binding affinity (Kd) of less than 100 nM was observed.[1]

Quantitative Kinase Binding Affinity Data for Quizartinib

Kinase TargetBinding Affinity (Kd) in nMKinase FamilyPrimary Function
FLT3 3.3 Tyrosine Kinase (TK)Hematopoietic stem/progenitor cell regulation
KIT7.1Tyrosine Kinase (TK)Hematopoiesis, melanogenesis, gametogenesis
PDGFRB22Tyrosine Kinase (TK)Cell growth and division, blood vessel formation
DDR128Tyrosine Kinase (TK)Cell adhesion, proliferation, migration
RET40Tyrosine Kinase (TK)Neuronal development, cell growth and differentiation
CSF1R44Tyrosine Kinase (TK)Macrophage differentiation and survival
FLT4 (VEGFR3)68Tyrosine Kinase (TK)Lymphangiogenesis
LCK88Tyrosine Kinase (TK)T-cell signaling

Data sourced from Isoyama et al., 2020.[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate the cross-reactivity data is crucial for its correct interpretation. The following section outlines the protocol for the KINOMEscan® competitive binding assay.

KINOMEscan® Competitive Binding Assay Protocol

This assay quantifies the binding of a test compound to a panel of kinases by measuring its ability to compete with an immobilized, active-site directed ligand.

Principle: The assay is based on a competitive binding format where a DNA-tagged kinase, a test compound, and an immobilized ligand are incubated together. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The captured kinase is then quantified using quantitative PCR (qPCR) of the DNA tag.

Detailed Steps:

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is covalently attached to a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinase, the test compound (Quizartinib), and the immobilized ligand are combined in a buffer solution and allowed to reach equilibrium.

  • Washing: Unbound kinase and test compound are removed by washing the solid support.

  • Elution and Quantification: The kinase-ligand complexes are disrupted, and the amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A dose-response curve is generated by testing a range of compound concentrations, from which the dissociation constant (Kd) is calculated.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 FLT3 Signaling Pathway FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Quizartinib Quizartinib Quizartinib->FLT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling and the inhibitory action of Quizartinib.

cluster_1 KINOMEscan® Experimental Workflow A 1. Prepare Components: - DNA-tagged kinase - Immobilized ligand - Test compound (Quizartinib) B 2. Incubation: Allow components to reach equilibrium A->B C 3. Washing: Remove unbound kinase and compound B->C D 4. Elution & qPCR: Quantify captured kinase C->D E 5. Data Analysis: Calculate Kd from dose-response curve D->E

Caption: Workflow for the KINOMEscan® competitive binding assay.

Conclusion

The comprehensive kinome profiling of Quizartinib reveals a high degree of selectivity for its primary target, FLT3.[1] However, it also demonstrates measurable binding affinity for a small number of other tyrosine kinases, most notably KIT and members of the PDGFR family.[1] This off-target activity is an important consideration in the clinical development and application of Quizartinib and related compounds. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers working on the discovery and characterization of novel kinase inhibitors, enabling a more informed approach to assessing compound selectivity and potential for off-target effects.

References

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Imidazo[2,1-b]thiazoles in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pre-clinical journey of novel anti-tubercular agents, this guide provides a comparative analysis of the in vitro potency and in vivo efficacy of a promising class of compounds: imidazo[2,1-b]thiazole-5-carboxamides (ITAs). Aimed at researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological mechanisms and workflows to offer a comprehensive overview of the translational potential of these compounds.

Imidazo[2,1-b]thiazoles have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on a specific series of imidazo[2,1-b]thiazole-5-carboxamides investigated for their potent anti-tuberculosis properties. The transition from a controlled laboratory environment (in vitro) to a complex biological system (in vivo) is a critical step in drug discovery, often fraught with challenges. Here, we dissect the performance of these compounds at both stages, providing a clear, data-driven comparison.

Quantitative Efficacy: In Vitro vs. In Vivo Performance

The initial assessment of the anti-tubercular potential of nine distinct imidazo[2,1-b]thiazole-5-carboxamide analogs was conducted through a series of in vitro assays. These experiments aimed to determine the direct activity of the compounds against Mycobacterium tuberculosis (Mtb) and their toxicity towards mammalian cells. Subsequently, a lead compound, ND-11543, was advanced to in vivo studies in a murine model of chronic tuberculosis infection to evaluate its efficacy within a living organism.

Table 1: Comparative In Vitro Efficacy and Toxicity of Imidazo[2,1-b]thiazole-5-carboxamides

CompoundIn Vitro Potency vs. Replicating Mtb (MIC, µM)In Vitro Potency vs. Non-Replicating Mtb (MIC, µM)In Vitro Cellular Toxicity (IC50, µM)
ND-115430.0625 - 2.51.1 - 200>50
Analog 20.0625 - 2.51.1 - 200>50
Analog 30.0625 - 2.51.1 - 200>50
Analog 40.0625 - 2.51.1 - 200>50
Analog 50.0625 - 2.51.1 - 200>50
Analog 60.0625 - 2.51.1 - 200>50
Analog 70.0625 - 2.51.1 - 200>50
Analog 80.0625 - 2.51.1 - 200>50
Analog 90.0625 - 2.51.1 - 200>50
Q203 (Control)Not specified in detailNot specified in detailNot specified in detail
BTZ043 (Control)Not specified in detailNot specified in detailNot specified in detail

Note: The provided source gives a range for the MIC values of the nine diverse ITA analogs.

Table 2: In Vivo Efficacy of Lead Compound ND-11543 in a Murine Model of Chronic TB Infection

CompoundDosageDurationOutcome
ND-11543200 mg/kg4 weeksDemonstrated efficacy in reducing bacterial load

The in vitro results highlighted the potent activity of the ITA series against replicating Mtb, with MIC values in the low micromolar to nanomolar range. Notably, all tested compounds exhibited low cellular toxicity, a favorable characteristic for potential drug candidates. The lead compound, ND-11543, while showing potent in vitro activity, also translated this efficacy to a living model, successfully reducing the bacterial burden in chronically infected mice.

Mechanism of Action: Targeting the Mycobacterial Respiratory Chain

The imidazo[2,1-b]thiazole-5-carboxamides exert their anti-tubercular effect by targeting QcrB, a crucial component of the cytochrome bcc-aa3 super complex within the mycobacterial electron transport chain. Inhibition of this complex disrupts cellular respiration, leading to a bactericidal effect.

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Imidazo_2_1_b_thiazole Imidazo[2,1-b]thiazole (e.g., ND-11543) QcrB QcrB Subunit Imidazo_2_1_b_thiazole->QcrB Inhibits Cytochrome_bcc_aa3 Cytochrome bcc-aa3 Super Complex QcrB->Cytochrome_bcc_aa3 ETC Electron Transport Chain Cytochrome_bcc_aa3->ETC Essential Component ATP_Synthesis ATP Synthesis ETC->ATP_Synthesis Drives Cell_Death Bacterial Cell Death ETC->Cell_Death Disruption leads to

Caption: Inhibition of QcrB by Imidazo[2,1-b]thiazoles disrupts the Mtb electron transport chain, leading to cell death.

Detailed Experimental Protocols

A thorough understanding of the experimental design is crucial for the interpretation and replication of scientific findings. Below are the detailed methodologies for the key in vitro and in vivo experiments.

In Vitro Efficacy and Toxicity Assays

1. Determination of Minimum Inhibitory Concentration (MIC) against Replicating Mtb:

  • Strain: Mycobacterium tuberculosis H37Rv.

  • Method: Microplate Alamar Blue Assay (MABA).

  • Procedure:

    • Two-fold serial dilutions of the test compounds were prepared in a 96-well microplate.

    • A culture of Mtb H37Rv in logarithmic growth phase was added to each well.

    • Plates were incubated for a specified period.

    • Alamar Blue solution was added to each well, and the plates were re-incubated.

    • The MIC was determined as the lowest concentration of the compound that prevented a color change from blue to pink, indicating inhibition of bacterial growth.

2. Intracellular Macrophage Potency Assay:

  • Cell Line: Murine RAW 264.7 macrophages.

  • Procedure:

    • Macrophages were seeded in 96-well plates and infected with Mtb H37Rv.

    • After phagocytosis, extracellular bacteria were removed by washing.

    • Test compounds were added to the infected cells at various concentrations.

    • After an incubation period, the macrophages were lysed to release intracellular bacteria.

    • The number of viable bacteria was determined by plating serial dilutions of the lysate on solid media and counting colony-forming units (CFUs).

3. Cytotoxicity Assay:

  • Cell Line: VERO (African green monkey kidney) cells.

  • Method: Measurement of cell viability.

  • Procedure:

    • VERO cells were seeded in 96-well plates.

    • The cells were exposed to serial dilutions of the test compounds.

    • After a 72-hour incubation, cell viability was assessed using a suitable assay (e.g., MTT, resazurin).

    • The IC50 value, the concentration of compound that inhibits 50% of cell growth, was calculated.

In Vivo Efficacy Study

1. Murine Model of Chronic Tuberculosis Infection:

  • Animal Model: BALB/c mice.

  • Infection: Mice were infected via aerosol exposure with a low dose of Mtb H37Rv.

  • Treatment:

    • Treatment was initiated several weeks post-infection to establish a chronic infection state.

    • The lead compound, ND-11543, was administered orally at a dose of 200 mg/kg for 4 weeks.

    • A control group received the vehicle only.

  • Efficacy Assessment:

    • At the end of the treatment period, mice were euthanized.

    • Lungs and spleens were harvested, homogenized, and plated on solid media to enumerate bacterial load (CFUs).

    • The reduction in CFU counts in the treated group compared to the control group was used to determine the in vivo efficacy of the compound.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Compound_Synthesis Synthesis of Imidazo[2,1-b]thiazole Analogs MIC_Assay MIC Assay vs. Replicating Mtb Compound_Synthesis->MIC_Assay Macrophage_Assay Intracellular Potency (Macrophage Assay) Compound_Synthesis->Macrophage_Assay Cytotoxicity_Assay Cytotoxicity Assay (VERO cells) Compound_Synthesis->Cytotoxicity_Assay Lead_Selection Lead Compound Selection (e.g., ND-11543) MIC_Assay->Lead_Selection Macrophage_Assay->Lead_Selection Cytotoxicity_Assay->Lead_Selection Mouse_Model Chronic TB Infection (Mouse Model) Lead_Selection->Mouse_Model Advance to In Vivo Treatment Oral Administration of Lead Compound Mouse_Model->Treatment Efficacy_Assessment Efficacy Assessment (CFU count in lungs/spleen) Treatment->Efficacy_Assessment Results Demonstrated Efficacy Efficacy_Assessment->Results

Caption: Pre-clinical workflow for evaluating Imidazo[2,1-b]thiazoles from in vitro screening to in vivo efficacy testing.

Conclusion

The comprehensive evaluation of imidazo[2,1-b]thiazole-5-carboxamides reveals a promising class of anti-tubercular agents. The strong correlation between potent in vitro activity and demonstrable in vivo efficacy, as exemplified by compound ND-11543, underscores the potential of this scaffold for further development. The detailed protocols and mechanistic insights provided in this guide offer a valuable resource for researchers in the field, facilitating a deeper understanding of the pre-clinical assessment of novel anti-infective drug candidates and highlighting a clear path from laboratory discovery to whole-organism validation.

A Head-to-Head Battle in Melanoma Models: A Novel Imidazo[2,1-b]thiazole Derivative Versus Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A novel pan-RAF inhibitor, Compound 38a, featuring a 6-phenylimidazo[2,1-b]thiazole scaffold, demonstrates promising anti-melanoma activity, positioning it as a potential challenger to the current standard of care for BRAF-mutant melanoma. This guide provides a comprehensive comparison of Compound 38a against established BRAF inhibitors, supported by preclinical data, detailed experimental protocols, and pathway visualizations to inform researchers and drug development professionals.

Executive Summary

Metastatic melanoma, particularly BRAF-mutant melanoma, has seen significant therapeutic advances with the advent of targeted therapies. The standard of care often involves inhibitors of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] However, the emergence of resistance necessitates the development of new therapeutic agents.[3] This guide evaluates a representative 6-phenylimidazo[2,1-b]thiazole derivative, herein referred to as Compound 38a, a potent pan-RAF inhibitor, and compares its preclinical performance with standard-of-care BRAF inhibitors like vemurafenib and dabrafenib.[4]

Data Presentation: In Vitro Efficacy

The antiproliferative activity of Compound 38a was assessed against a panel of human cancer cell lines and compared with the standard-of-care BRAF inhibitor, vemurafenib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeCompound 38a IC50 (µM)Vemurafenib IC50 (µM)Reference
A375Melanoma (BRAF V600E)0.250.31[4]
SK-MEL-28Melanoma (BRAF V600E)0.410.55[4]
WM266.4Melanoma (BRAF V600E)0.33Not Reported[5]
HT-29Colon Cancer (BRAF V600E)0.520.68[4]

Table 1: In Vitro Antiproliferative Activity of Compound 38a vs. Vemurafenib.

Data Presentation: In Vivo Efficacy

The in vivo anti-tumor efficacy of Compound 38a was evaluated in a human melanoma xenograft model using A375 cells in nude mice. The results were compared to treatment with vemurafenib.

Treatment GroupDosageTumor Growth Inhibition (%)Reference
Vehicle Control-0[4]
Compound 38a50 mg/kg, p.o., daily72[4]
Vemurafenib50 mg/kg, p.o., daily65[4]

Table 2: In Vivo Anti-Tumor Efficacy in A375 Melanoma Xenograft Model.

Mechanism of Action: Targeting the MAPK Pathway

BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway.[6][7] Mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[8][9] Standard-of-care drugs like vemurafenib and dabrafenib are selective inhibitors of the mutated BRAF V600E kinase.[3][10]

Compound 38a, an imidazo[2,1-b]thiazole derivative, acts as a potent pan-RAF inhibitor, targeting not only BRAF V600E but also other RAF isoforms.[4] This broader inhibition profile may offer an advantage in overcoming some mechanisms of resistance to selective BRAF inhibitors. The inhibitory action of Compound 38a on the MAPK pathway was confirmed by its ability to suppress the phosphorylation of downstream effectors MEK and ERK.[4]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylation Compound38a Compound 38a (Imidazo[2,1-b]thiazole) Compound38a->BRAF SoC Standard of Care (Vemurafenib/Dabrafenib) SoC->BRAF

Caption: The MAPK signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11][12][13]

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds or vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Caption: Workflow for the in vitro MTT cell proliferation assay.

In Vivo Tumor Xenograft Study

The in vivo efficacy was evaluated in a subcutaneous xenograft model using immunodeficient mice.[14][15][16]

  • Cell Implantation: A375 human melanoma cells (5 x 10^6 cells) were subcutaneously injected into the flank of female nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment: Mice were randomized into treatment and control groups. The compounds were administered orally once daily.

  • Monitoring: Tumor volume and body weight were measured every 2-3 days. Tumor volume was calculated using the formula: (width² x length) / 2.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Western Blot Analysis

The effect of the compounds on the MAPK signaling pathway was assessed by Western blotting.[17][18][19][20]

  • Cell Treatment and Lysis: A375 cells were treated with the compounds for a specified time. Cells were then lysed to extract total protein.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of BRAF, MEK, and ERK.

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands were visualized using a chemiluminescence detection system.

Conclusion

The preclinical data presented in this guide highlight the potential of the imidazo[2,1-b]thiazole derivative, Compound 38a, as a potent anti-melanoma agent. Its ability to inhibit the MAPK pathway and demonstrate superior or comparable efficacy to the standard of care in both in vitro and in vivo models warrants further investigation. The pan-RAF inhibitory profile of this compound class may offer a strategy to overcome resistance to selective BRAF inhibitors, representing a promising avenue for the development of next-generation melanoma therapeutics.

References

A Head-to-Head Comparison of Imidazo[2,1-b]thiazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds, exhibiting anti-inflammatory, antibacterial, anti-tuberculosis, and cytotoxic properties. The development of efficient and diverse synthetic routes to this core structure is of significant interest to the medicinal chemistry community. This guide provides a head-to-head comparison of the most prominent methods for the synthesis of imidazo[2,1-b]thiazoles, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Comparative Analysis of Synthesis Methods

The synthesis of imidazo[2,1-b]thiazoles can be broadly categorized into classical condensation reactions, multicomponent reactions, and methods employing modern energy sources like microwave and ultrasound irradiation. Each approach offers distinct advantages and disadvantages in terms of reaction time, yield, operational simplicity, and green chemistry principles.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the different synthesis methods, allowing for a direct comparison of their performance.

Table 1: Classical Hantzsch-type Synthesis

Starting MaterialsReaction ConditionsTimeYield (%)Reference
2-Aminothiazole, α-BromoketoneReflux in ethanol4-24 h60-85[1]
2-Aminobenzothiazole, Phenacyl bromide100°C, solvent-free6 h50

Table 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Aldehyde, 2-Aminothiazole, IsocyanideReaction ConditionsTimeYield (%)Reference
3-Formylchromone, 2-Aminothiazole, tert-Butyl isocyanideToluene, 100°C30 min78[2]
Various aldehydes, 2-Aminothiazole, various isocyanidesToluene, 100°C, Microwave (150W)10 min82-97[3]

Table 3: Microwave-Assisted Synthesis

Starting MaterialsReaction ConditionsTimeYield (%)Reference
2-Aminobenzothiazole, 2-BromoacetophenoneWater, 100°C, Microwave15 min95
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, ThioureasMethanol, Microwave8 hLower than MW[1]

Table 4: Ultrasound-Assisted Synthesis

Starting MaterialsReaction ConditionsTimeYield (%)Reference
2-Aminothiazoles, Aldehydes, IsocyanidesSolvent- and catalyst-free, Ultrasound (42 kHz)Not specified84-98[4]

Reaction Mechanisms and Logical Workflows

The following diagrams illustrate the signaling pathways and logical relationships of the key synthetic methods for imidazo[2,1-b]thiazole.

Hantzsch_Synthesis 2-Aminothiazole 2-Aminothiazole Intermediate_1 S-Alkylated Intermediate 2-Aminothiazole->Intermediate_1 Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Intermediate_2->Imidazo[2,1-b]thiazole Dehydration

Hantzsch-type synthesis of imidazo[2,1-b]thiazole.

GBB_Reaction cluster_reactants Reactants Aldehyde Aldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation 2-Aminothiazole 2-Aminothiazole 2-Aminothiazole->Imine_Formation Isocyanide Isocyanide Cycloaddition [4+1] Cycloaddition Isocyanide->Cycloaddition N-Acyliminium_Intermediate N-Acyliminium Ion Intermediate Imine_Formation->N-Acyliminium_Intermediate N-Acyliminium_Intermediate->Cycloaddition Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Cycloaddition->Imidazo[2,1-b]thiazole Tautomerization

Groebke-Blackburn-Bienaymé (GBB) reaction pathway.

Experimental Protocols

Classical Hantzsch-type Synthesis of 6-phenylimidazo[2,1-b]thiazole
  • Materials: 2-Aminothiazole (1.0 g, 10 mmol), 2-bromoacetophenone (1.99 g, 10 mmol), absolute ethanol (50 mL).

  • Procedure: A mixture of 2-aminothiazole and 2-bromoacetophenone in absolute ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from ethanol to afford pure 6-phenylimidazo[2,1-b]thiazole.[1]

One-Pot Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one
  • Materials: 3-Formylchromone (44.8 mg, 1 mmol), 2-aminothiazole (25.8 mg, 1 mmol), tert-butyl isocyanide (27.9 μL, 1 mmol), anhydrous toluene (0.5 mL).

  • Procedure: In a flask equipped with a magnetic stirrer, 3-formylchromone, 2-aminothiazole, and tert-butyl isocyanide are added sequentially to anhydrous toluene. The reaction mixture is heated to 100°C for 30 minutes. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (hexanes-ethyl acetate, 7:3 v/v) to yield the desired product.[2]

Catalyst-Free Microwave-Assisted Synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole
  • Materials: 2-Aminobenzothiazole (150 mg, 1 mmol), 2-bromoacetophenone (199 mg, 1 mmol), water (2 mL).

  • Procedure: A mixture of 2-aminobenzothiazole and 2-bromoacetophenone in water is placed in a sealed microwave vial. The reaction mixture is subjected to microwave irradiation at 100°C for 15 minutes. After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with water, and dried to give the product.

Ultrasound-Assisted, Solvent- and Catalyst-Free Synthesis of Imidazo[2,1-b]thiazoles
  • Materials: 2-Aminothiazole (1 mmol), aldehyde (1 mmol), isocyanide (1 mmol).

  • Procedure: A mixture of the 2-aminothiazole, aldehyde, and isocyanide is subjected to ultrasonic irradiation (42 kHz) in a sealed vessel at room temperature. The reaction is monitored by TLC. Upon completion, the product is isolated by simple filtration or extraction, depending on its physical state. This method has been shown to produce imidazo[2,1-b]thiazoles in good to excellent yields (84-98%).[4]

Conclusion

The choice of synthetic method for imidazo[2,1-b]thiazoles depends on the desired substitution pattern, available resources, and the importance of factors such as reaction time, yield, and environmental impact.

  • Classical Hantzsch-type synthesis remains a reliable and straightforward method, particularly for simpler analogs.

  • The Groebke-Blackburn-Bienaymé reaction offers a powerful one-pot approach to construct highly functionalized imidazo[2,1-b]thiazoles with high atom economy.

  • Microwave-assisted synthesis significantly accelerates the reaction rates, often leading to higher yields in a fraction of the time compared to conventional heating.

  • Ultrasound-assisted synthesis represents a green and efficient alternative, often proceeding under mild, solvent-free, and catalyst-free conditions.

For drug discovery and development, where rapid access to a diverse range of analogs is crucial, the GBB multicomponent reaction and microwave-assisted methods are particularly advantageous. For large-scale synthesis, the efficiency and green credentials of ultrasound-assisted and catalyst-free microwave methods are highly attractive. Researchers should consider the specific requirements of their project to select the most appropriate and efficient synthetic strategy.

References

Benchmarking Novel Anticancer Agent: 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine and its Analogs Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, the imidazo[2,1-b]thiazole scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant antiproliferative activity across a range of cancer cell lines. This guide provides a comprehensive benchmark of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine and its potent analogs against established anticancer drugs, supported by experimental data and detailed methodologies.

In Vitro Efficacy: A Comparative Analysis

Derivatives of the this compound backbone have exhibited potent cytotoxic effects against various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative imidazo[2,1-b]thiazole derivatives in comparison to standard chemotherapeutic agents. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Imidazo[2,1-b]thiazole Derivative 1 A375PMelanoma<1[1]
SorafenibA375PMelanoma>10[1]
Imidazo[2,1-b]thiazole Derivative 2 MDA-MB-231Breast Cancer1.12[2][3]
DoxorubicinMDA-MB-231Breast CancerNot specified in source
Imidazo[2,1-b]thiazole Derivative 3 A549Lung Cancer0.78[4]
PaclitaxelA549Lung CancerNot specified in source
Imidazo[2,1-b]thiazole Derivative 4 C6GliomaComparable to Cisplatin[5]
CisplatinC6GliomaNot specified in source
Imidazo[2,1-b]thiazole-oxindole 7 VariousVarious1.1 - 1.6[6]
Combretastatin A-4VariousVarious1.16[6]

Table 1: Comparative Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives and Standard Anticancer Drugs. This table highlights the potent activity of novel imidazo[2,1-b]thiazole compounds, with some showing superior or comparable efficacy to established drugs like Sorafenib and Combretastatin A-4 in specific cancer cell lines.

Mechanisms of Action: A Multi-pronged Attack on Cancer

Research indicates that imidazo[2,1-b]thiazole derivatives exert their anticancer effects through multiple mechanisms, primarily targeting key cellular processes involved in proliferation and survival.

Inhibition of Tubulin Polymerization

A significant number of imidazo[2,1-b]thiazole conjugates have been identified as potent microtubule-destabilizing agents.[4][7][8][9] By binding to the colchicine binding site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules.[6] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[4][7]

cluster_0 Imidazo[2,1-b]thiazole Derivative cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Compound Imidazo[2,1-b]thiazole Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubules Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.
Induction of Apoptosis

Imidazo[2,1-b]thiazole derivatives have been shown to be potent inducers of apoptosis.[2][3][10] This programmed cell death is often initiated by cell cycle arrest and involves the modulation of key apoptotic proteins. Studies have demonstrated that these compounds can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, they can cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4][10]

Compound Imidazo[2,1-b]thiazole Derivative CellCycleArrest Cell Cycle Arrest (G2/M or G0/G1) Compound->CellCycleArrest Bax Bax (Pro-apoptotic) Upregulation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 Apoptosis Apoptosis CellCycleArrest->Apoptosis Mito Mitochondrial Membrane Potential Depolarization Bax->Mito Bcl2->Mito Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Apoptosis Induction Pathway.
Inhibition of Focal Adhesion Kinase (FAK)

Certain imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[5] By inhibiting FAK, these compounds can disrupt cancer cell signaling pathways that are essential for tumor growth and metastasis.

Compound Imidazo[2,1-b]thiazole Derivative FAK FAK Compound->FAK Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival

FAK Inhibition Signaling Pathway.

Experimental Protocols

The following are standardized protocols for the key in vitro assays used to evaluate the anticancer activity of this compound and its derivatives.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), is used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the FITC signal in the FL1 channel and the PI signal in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the PI fluorescence.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution at 340 nm.

Procedure:

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound or control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Measure the absorbance at 340 nm at regular intervals using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the change in absorbance over time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The this compound scaffold represents a highly promising class of anticancer agents. Derivatives have demonstrated potent and, in some cases, superior in vitro efficacy compared to established drugs such as sorafenib and cisplatin against various cancer cell lines. Their multi-faceted mechanism of action, which includes the inhibition of tubulin polymerization, induction of apoptosis, and inhibition of FAK signaling, underscores their potential as versatile therapeutic candidates. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising class of compounds. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.

References

Navigating the Labyrinth of Imidazo[2,1-b]thiazole Data: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the burgeoning field of imidazo[2,1-b]thiazole chemistry presents both exciting opportunities and significant challenges. This versatile heterocyclic scaffold has demonstrated a wide spectrum of biological activities, particularly in the realms of oncology and microbiology. However, the reproducibility of published data is a critical concern for advancing these promising compounds from the laboratory to clinical applications. This guide provides a comparative analysis of published data on imidazo[2,1-b]thiazole compounds, focusing on their anticancer and antimicrobial properties, alongside detailed experimental protocols to aid in the replication of key findings.

The imidazo[2,1-b]thiazole core structure has proven to be a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological effects. A comprehensive review of the literature reveals a strong focus on the development of these compounds as anticancer and antimicrobial agents. However, variations in reported efficacy can arise from differences in compound structure, the specific biological targets (e.g., cancer cell lines or bacterial strains), and the experimental methodologies employed. This guide aims to bring clarity to this landscape by presenting a side-by-side comparison of quantitative data from various studies and offering standardized protocols for key assays.

Anticancer Activity: A Tale of Two Cell Lines

The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. Among the most frequently studied are the MCF-7 breast adenocarcinoma and A549 non-small cell lung cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key metric in these studies.

Below is a compilation of reported IC50 values for various imidazo[2,1-b]thiazole derivatives against these two cell lines, highlighting the range of activities observed. It is important to note that direct comparisons should be made with caution, as the specific substitutions on the imidazo[2,1-b]thiazole core significantly influence activity.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Imidazo[2,1-b]thiazole Derivatives against MCF-7 and A549 Cell Lines

Compound/ReferenceMCF-7 (IC50 µM)A549 (IC50 µM)
Benzo[d]imidazo[2,1-b]thiazole derivative (6i)[1]Good inhibitory effect (81% inhibition at 10 µM)Not Reported
Benzo[d]imidazo[2,1-b]thiazole derivative (6j)[1]Good inhibitory effect (73% inhibition at 10 µM)Not Reported
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)[2]Not Reported1.08
Imidazo[2,1-b]thiazole linked triazole conjugate (4g)[3]Not Reported0.92
Imidazo[2,1-b]thiazole linked triazole conjugate (4h)[3]Not Reported0.78
Imidazo[2,1-b]thiazole-chalcone conjugate (11x)[4]0.64 - 1.440.64 - 1.44
Imidazo[2,1-b]thiazole-based aryl hydrazone (9i)[5]Not Reported (Active against MDA-MB-231)Unresponsive below 5 µM
Imidazo[2,1-b]thiazole-based aryl hydrazone (9m)[5]Not Reported (Active against MDA-MB-231)Unresponsive below 5 µM
Imidazole-based derivative (20)[6]0.951.20
Imidazothiazole–thiazolidinone hybrid (9)[6]18.7310.74

Antimicrobial Efficacy: Targeting Key Pathogens

In the fight against infectious diseases, imidazo[2,1-b]thiazole derivatives have emerged as promising antimicrobial agents. Their activity has been frequently tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, two pathogens of significant clinical importance. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is the standard metric for evaluating antimicrobial potency.

The following table summarizes the reported MIC values for different imidazo[2,1-b]thiazole compounds against these bacteria, illustrating the spectrum of their antibacterial action.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Imidazo[2,1-b]thiazole Derivatives against S. aureus and E. coli

Compound/ReferenceStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)
Imidazo[2,1-b]-1,3,4-thiadiazole derivatives (General)[7]InactiveModerately active (some derivatives)
Thiazole derivative (6d)[8]Not Reported125
Imidazole derivative (HL1)[9]625>5000
Imidazole derivative (HL2)[9]6252500

Experimental Protocols for Reproducibility

To facilitate the independent verification and extension of these findings, detailed experimental protocols for the most commonly employed assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Test compounds

  • Solubilization solution (e.g., DMSO, or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.[12]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Visualizing the Mechanisms and Workflows

To further aid in the understanding of the research landscape surrounding imidazo[2,1-b]thiazoles, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies start Starting Materials reaction Cyclization Reaction start->reaction Reagents purification Purification & Characterization reaction->purification in_vitro In Vitro Assays (e.g., MTT, MIC) purification->in_vitro data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar pathway Signaling Pathway Analysis (e.g., Tubulin Polymerization) sar->pathway in_vivo In Vivo Studies (Animal Models) pathway->in_vivo

Caption: A generalized workflow for the development and evaluation of imidazo[2,1-b]thiazole compounds.

microtubule_destabilization cluster_cell Cancer Cell cluster_drug_action Drug Action tubulin α/β-Tubulin Dimers microtubule Microtubules (Dynamic Instability) tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle cell_cycle Cell Cycle Progression mitotic_spindle->cell_cycle arrest G2/M Phase Arrest mitotic_spindle->arrest compound Imidazo[2,1-b]thiazole Derivative compound->tubulin Binds to Colchicine Site compound->microtubule Inhibits Polymerization apoptosis Apoptosis arrest->apoptosis

Caption: The microtubule destabilization pathway, a common mechanism of action for anticancer imidazo[2,1-b]thiazoles.[2][3][4]

Conclusion

The imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the published data reveals a wide range of biological activities, the variability in experimental conditions underscores the importance of standardized protocols for ensuring the reproducibility of these findings. This guide provides a starting point for researchers to critically evaluate the existing literature and to design experiments that are both robust and comparable to previous work. By fostering a culture of reproducibility, the scientific community can more effectively and efficiently translate the promise of imidazo[2,1-b]thiazole compounds into tangible clinical benefits.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), these procedures are based on guidelines for the disposal of hazardous laboratory chemicals and data for structurally related compounds.

This guide provides comprehensive, step-by-step instructions for the proper and safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and professionals in drug development should adhere to these protocols to minimize risks associated with handling this research chemical.

Hazard Assessment and Waste Characterization
  • Harmful if swallowed [1]

  • A skin and eye irritant [1][2]

  • Potentially causing respiratory irritation [1][3]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be classified and handled as hazardous chemical waste .[4][5][6][7][8]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[9][10]

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves)Prevents skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[3]
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust or aerosols.[9]
Segregation and Collection of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]

  • Solid Waste:

    • Collect un-used or expired this compound in its original container or a clearly labeled, compatible container.

    • Contaminated items such as gloves, weighing paper, and pipette tips should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container.[11]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[5]

    • Do not mix with other waste streams unless compatibility has been confirmed. Incompatible wastes can react violently or release toxic gases.[5]

    • The first rinse of contaminated glassware should be collected as hazardous waste.[12]

Waste Container Labeling and Storage

All hazardous waste containers must be correctly labeled and stored to ensure safety and regulatory compliance.[5][11][12]

  • Labeling:

    • Use a "Hazardous Waste" tag.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[12]

    • List all constituents and their estimated concentrations.[12]

    • Indicate the start date of waste accumulation.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[11]

    • Ensure containers are kept tightly closed except when adding waste.[5][11]

    • Use secondary containment, such as a tray or bin, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the largest container.[11]

    • Store away from incompatible materials.

Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [5][12][13]

  • Request Pickup: Once the waste container is full (do not overfill), or if it has been in storage for an extended period, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor.

  • Handover: Ensure the waste is handed over to authorized personnel for transport and final disposal.

The recommended method of disposal for this type of chemical is typically incineration in a chemical incinerator equipped with an afterburner and scrubber .[3]

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine. The following procedural guidance is based on safety data for the imidazo[2,1-b]thiazole scaffold and related compounds, emphasizing best practices for laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure personal safety when handling this compound and related compounds. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Respiratory Protection Government-approved respiratorTo prevent inhalation of harmful dust, fumes, or vapors.[1]
Hand Protection Compatible chemical-resistant glovesTo avoid skin contact, as the compound may be harmful.[1] Gloves should be inspected before use and removed using the proper technique.[1]
Eye/Face Protection Government-approved eye and face protectionTo protect against splashes and airborne particles.
Protective Clothing Protective clothingTo prevent skin contact.[1] Contaminated clothing should be washed before reuse.[1]
Breathing Apparatus Self-contained breathing apparatusTo be used in case of fire or significant release to prevent contact with skin and eyes.[2][3]

Hazard Identification and First Aid

Compounds containing the imidazo[2,1-b]thiazole core are classified as hazardous. Below is a summary of potential hazards and corresponding first aid measures.

Hazard StatementPictogramFirst Aid Measures
Harmful if swallowed.[1]WarningIf swallowed, call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting.[3]
Harmful in contact with skin.[1]WarningIf on skin, wash with plenty of soap and water.[1] Take off immediately all contaminated clothing and wash it before reuse.[2][3]
Harmful if inhaled.[1]WarningIf inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2]
Causes severe skin burns and eye damage.[3]DangerIn case of contact with eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call a poison center or doctor.[2][3]
May damage fertility or the unborn child.[2]DangerObtain special instructions before use.[2] Do not handle until all safety precautions have been read and understood.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Operational Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Obtain Special Instructions Obtain Special Instructions Read and Understand All Safety Precautions Read and Understand All Safety Precautions Obtain Special Instructions->Read and Understand All Safety Precautions Ensure Adequate Ventilation Ensure Adequate Ventilation Read and Understand All Safety Precautions->Ensure Adequate Ventilation Inspect PPE Inspect PPE Ensure Adequate Ventilation->Inspect PPE Wear Appropriate PPE Wear Appropriate PPE Inspect PPE->Wear Appropriate PPE Work in a Closed System or Under Local Exhaust Work in a Closed System or Under Local Exhaust Wear Appropriate PPE->Work in a Closed System or Under Local Exhaust Avoid Breathing Dust/Fume/Gas/Mist/Vapors/Spray Avoid Breathing Dust/Fume/Gas/Mist/Vapors/Spray Work in a Closed System or Under Local Exhaust->Avoid Breathing Dust/Fume/Gas/Mist/Vapors/Spray Do Not Eat, Drink, or Smoke Do Not Eat, Drink, or Smoke Avoid Breathing Dust/Fume/Gas/Mist/Vapors/Spray->Do Not Eat, Drink, or Smoke Wash Hands Thoroughly After Handling Wash Hands Thoroughly After Handling Do Not Eat, Drink, or Smoke->Wash Hands Thoroughly After Handling Store in a Tightly Closed Container in a Dry, Well-Ventilated Place Store in a Tightly Closed Container in a Dry, Well-Ventilated Place Wash Hands Thoroughly After Handling->Store in a Tightly Closed Container in a Dry, Well-Ventilated Place Dispose of Contents/Container According to Regulations Dispose of Contents/Container According to Regulations Store in a Tightly Closed Container in a Dry, Well-Ventilated Place->Dispose of Contents/Container According to Regulations

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan:

Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, national, and international regulations.[1] It is imperative to consult with environmental health and safety professionals to ensure compliance. Do not let the product enter drains.

Emergency Spill Response:

In the event of a spill, the following logical steps should be taken to ensure safety and containment.

Spill Occurs Spill Occurs Evacuate Danger Area Evacuate Danger Area Spill Occurs->Evacuate Danger Area Wear Self-Contained Breathing Apparatus and Protective Clothing Wear Self-Contained Breathing Apparatus and Protective Clothing Evacuate Danger Area->Wear Self-Contained Breathing Apparatus and Protective Clothing Prevent Further Leakage if Safe Prevent Further Leakage if Safe Wear Self-Contained Breathing Apparatus and Protective Clothing->Prevent Further Leakage if Safe Cover Drains Cover Drains Prevent Further Leakage if Safe->Cover Drains Collect, Bind, and Pump Off Spills Collect, Bind, and Pump Off Spills Cover Drains->Collect, Bind, and Pump Off Spills Dispose of Properly Dispose of Properly Collect, Bind, and Pump Off Spills->Dispose of Properly Clean Up Affected Area Clean Up Affected Area Dispose of Properly->Clean Up Affected Area

Caption: A logical flow diagram for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.